Product packaging for N,N-Dimethyl-1-(morpholin-3-yl)methanamine(Cat. No.:CAS No. 128454-20-6)

N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Cat. No.: B172044
CAS No.: 128454-20-6
M. Wt: 144.21 g/mol
InChI Key: BJCCGQRWHQSBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B172044 N,N-Dimethyl-1-(morpholin-3-yl)methanamine CAS No. 128454-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-morpholin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)5-7-6-10-4-3-8-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCCGQRWHQSBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291427
Record name N,N-Dimethyl-3-morpholinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128454-20-6
Record name N,N-Dimethyl-3-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128454-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-morpholinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl[(morpholin-3-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on N,N-Dimethyl-1-(morpholin-3-yl)methanamine is exceptionally scarce. This guide is compiled based on its deduced chemical structure, predicted physicochemical properties, and by drawing parallels with its structural isomers and related morpholine-containing compounds. The information presented herein should be regarded as theoretical and requires experimental validation.

Introduction

This compound is a substituted morpholine derivative. The morpholine scaffold is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, making it a versatile pharmacophore in drug discovery.[1] Its presence in a molecule can influence physicochemical properties such as pKa, solubility, and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[2] Morpholine derivatives have been investigated for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide aims to provide a comprehensive overview of the predicted basic properties of this compound, alongside a discussion of its structural analogs.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties

PropertyThis compound (Predicted)N,N-Dimethyl-1-(morpholin-2-yl)methanamine
CAS Number 128454-20-6[6]122894-56-8[7]
Molecular Formula C₇H₁₆N₂O[6]C₇H₁₆N₂O[7]
Molecular Weight 144.22 g/mol 144.22 g/mol [7]
Boiling Point Not available199°C[7]
Topological Polar Surface Area (TPSA) 24.5 Ų (Predicted)24.5 Ų[8]
logP (Octanol-Water Partition Coefficient) -0.46 (Predicted)-0.4636[8]
Hydrogen Bond Acceptors 3 (Predicted)3[8]
Hydrogen Bond Donors 1 (Predicted)1[8]
Rotatable Bonds 2 (Predicted)2[8]

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Proposed Synthesis

While a specific, experimentally validated synthesis for this compound has not been published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted morpholines and related amines. A potential approach could involve the reductive amination of a suitable morpholine-3-carboxaldehyde precursor.

A potential synthetic pathway is outlined below. This is a hypothetical protocol and would require optimization.

  • Synthesis of Morpholine-3-carboxaldehyde: This intermediate could potentially be synthesized from a protected 3-hydroxymethylmorpholine by oxidation.

  • Reductive Amination: The morpholine-3-carboxaldehyde would then undergo reductive amination with dimethylamine. A variety of reducing agents could be employed, such as sodium triacetoxyborohydride or sodium cyanoborohydride.

G cluster_synthesis Proposed Synthesis of this compound start Protected 3-Hydroxymethylmorpholine intermediate1 Morpholine-3-carboxaldehyde start->intermediate1 Oxidation final_product This compound intermediate1->final_product reagent1 Dimethylamine reagent1->final_product Forms iminium intermediate reagent2 Reducing Agent (e.g., NaBH(OAc)₃) reagent2->final_product Reduces iminium

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the morpholine ring is a key structural feature in many biologically active compounds.[3] The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[1]

Compounds containing a dimethylaminomethyl group have also been studied for various biological activities.[9] The presence of this functional group can influence a molecule's basicity and ability to interact with biological targets.

Given the structural motifs present in this compound, it could potentially interact with a variety of biological systems. However, without experimental data, any discussion of specific signaling pathways would be purely speculative. The diagram below illustrates the general role of the morpholine scaffold in bioactive molecules.

G cluster_pathway Conceptual Role of the Morpholine Scaffold in Biological Systems Morpholine Morpholine Scaffold Physicochemical Modulates Physicochemical Properties (Solubility, pKa) Morpholine->Physicochemical Target Biological Target (Enzyme/Receptor) Morpholine->Target Binding Interaction Forms H-bonds & other interactions Morpholine->Interaction Pharmacokinetics Influences Pharmacokinetics (ADME) Physicochemical->Pharmacokinetics Activity Potential Biological Activity (e.g., Anticancer, Anti-inflammatory) Target->Activity Interaction->Target

Caption: General role of the morpholine scaffold in bioactive compounds.

Conclusion

This compound is a compound for which there is a significant lack of published experimental data. The information presented in this guide is based on its deduced structure and predictions from computational models, with contextual information drawn from related, well-characterized molecules. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any future investigation into its properties would require de novo synthesis and comprehensive experimental characterization to validate the predicted properties and to explore its potential biological activities.

References

"N,N-Dimethyl-1-(morpholin-3-yl)methanamine" CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initially requested compound, "N,N-Dimethyl-1-(morpholin-3-yl)methanamine," is not well-documented in publicly accessible chemical databases, and a specific CAS number could not be identified. Consequently, this guide focuses on a closely related and extensively studied compound, N-Methylmorpholine (NMM) , which is of significant interest to the target audience.

Introduction

N-Methylmorpholine (NMM), also known as 4-methylmorpholine, is a cyclic tertiary amine with the chemical formula C₅H₁₁NO.[1] It is a versatile organic compound widely utilized as a base catalyst, a polar aprotic solvent, and a reagent in organic synthesis.[1][2] Its applications span various industries, including pharmaceuticals, agrochemicals, and polyurethane production.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of NMM.

Chemical and Physical Properties

N-Methylmorpholine is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1][3] It is miscible with water and most organic solvents.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methylmorpholine

PropertyValueReferences
CAS Number 109-02-4[4][5]
Molecular Formula C₅H₁₁NO[4][5]
Molecular Weight 101.15 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1][5]
Odor Ammonia-like[1][3]
Melting Point -66 °C[1][5]
Boiling Point 115-116 °C[1]
Density 0.92 g/cm³ at 20 °C[1]
Flash Point 12-13 °C[1][6]
pKa of Conjugate Acid 7.38 - 7.4[1][7]
Solubility Miscible with water, ethanol, benzene, ether[3]

Synthesis of N-Methylmorpholine

Several synthetic routes to N-Methylmorpholine have been developed, with the methylation of morpholine being a common and efficient method.

This method utilizes morpholine as the starting material and methylating agents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or dimethyl carbonate.[8] The use of dimethyl carbonate is considered a greener alternative to traditional methylating agents.[8][9]

Protocol using Formaldehyde and Formic Acid: [3][2]

  • To a reaction vessel, slowly add formaldehyde to morpholine.

  • While stirring, add formic acid dropwise. The reaction will exothermically reflux and release carbon dioxide.

  • After the addition of formic acid is complete, heat the mixture to reflux for 4-5 hours.

  • Cool the reaction mixture and add sodium hydroxide.

  • Distill the mixture and collect the fraction boiling below 99 °C.

  • Saturate the distillate with sodium hydroxide, cool, and separate the oily layer.

  • Dry the organic layer and distill, collecting the fraction at 114.5-117 °C to obtain N-Methylmorpholine.

Protocol using Dimethyl Carbonate: [9]

A study on the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate reported a yield of 83% under optimized conditions.[9] The reaction is typically carried out at an elevated temperature (≥ 140 °C) with a stoichiometric ratio of reactants.[9]

The general workflow for the synthesis of N-Methylmorpholine via the methylation of morpholine is illustrated in the diagram below.

Synthesis_Workflow Morpholine Morpholine Reaction_Vessel Reaction Vessel (Heating and Stirring) Morpholine->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Formaldehyde/Formic Acid or Dimethyl Carbonate) Methylating_Agent->Reaction_Vessel Workup Work-up (Base addition, Extraction) Reaction_Vessel->Workup Purification Purification (Distillation) Workup->Purification NMM N-Methylmorpholine Purification->NMM

General synthesis workflow for N-Methylmorpholine.

Applications in Research and Development

N-Methylmorpholine is a valuable reagent in various chemical transformations due to its basicity and role as a solvent.

NMM is widely used as a base catalyst in numerous organic reactions, including:

  • Polyurethane Foam Production: It acts as a catalyst in the formation of polyester-based polyurethane foams.[3][2]

  • Pharmaceutical Synthesis: It is employed as a catalyst in the synthesis of antibiotics such as aminobenzylpenicillin and hydroxybenzylpenicillin.[3][2]

  • Acylations and Esterifications: Its non-nucleophilic nature makes it a suitable base for promoting these reactions while minimizing side products.

N-Methylmorpholine is the precursor to N-Methylmorpholine N-oxide (NMMO), a significant oxidant in organic chemistry.[7] NMMO is used as a co-oxidant in reactions like the Sharpless asymmetric dihydroxylation and with TPAP for the oxidation of alcohols.[10] Furthermore, NMMO is utilized as a solvent for cellulose in the Lyocell process for producing cellulose fibers.[10]

  • Corrosion Inhibitor: NMM can form protective layers on metal surfaces, inhibiting corrosion.[11]

  • Solvent: It serves as a solvent for various substances, including dyes, casein, and waxes.[3]

  • Gas Chromatography: It can be used as a stationary phase in gas chromatography columns for the separation of complex mixtures.[11]

The relationship between N-Methylmorpholine and its key application as a precursor to NMMO is depicted in the following diagram.

NMM_to_NMMO NMM N-Methylmorpholine Oxidation Oxidation (e.g., with H₂O₂) NMM->Oxidation NMMO N-Methylmorpholine N-oxide (NMMO) Oxidation->NMMO Application1 Co-oxidant in Organic Synthesis NMMO->Application1 Application2 Cellulose Solvent (Lyocell Process) NMMO->Application2

Conversion of NMM to its versatile N-oxide.

Safety and Handling

N-Methylmorpholine is a flammable liquid and can cause skin and eye burns.[6] It is harmful if swallowed, inhaled, or absorbed through the skin.[6] Proper personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this chemical.[6] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[6]

Table 2: GHS Hazard Information for N-Methylmorpholine

Hazard ClassCategoryHazard Statement
Flammable liquid2H225: Highly flammable liquid and vapour
Acute toxicity (oral)4H302: Harmful if swallowed
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage

Data sourced from Carl ROTH Safety Data Sheet.[12]

Conclusion

N-Methylmorpholine is a versatile and widely used chemical with significant applications in both industrial and research settings. Its role as a catalyst, a solvent, and a precursor to the important oxidant NMMO underscores its importance in modern chemistry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use.

References

An In-depth Technical Guide to N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold in many biologically active compounds, valued for its favorable physicochemical properties and its ability to modulate pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, a putative synthetic route, and a discussion of the potential biological significance of this compound and related C-substituted morpholine derivatives.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a morpholine ring substituted at the 3-position with a dimethylaminomethyl group.

Chemical Identifiers:

  • IUPAC Name: this compound

  • SMILES: CN(C)CC1COCNC1

  • InChI: InChI=1S/C7H16N2O/c1-9(2)6-7-8-5-10-4-3-7/h7-8H,3-6H2,1-2H3

2D Structure:

Caption: 2D chemical structure of this compound.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented in the table below. These values were computationally derived and provide an estimate of the compound's characteristics relevant to drug development.

PropertyPredicted Value
Molecular Weight 144.22 g/mol
Molecular Formula C₇H₁₆N₂O
logP (Octanol/Water Partition Coefficient) -0.5 to 0.5
Topological Polar Surface Area (TPSA) 32.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
pKa (most basic) ~9.5

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis could commence with the cyclization of an appropriate amino alcohol to form the morpholine ring, followed by the introduction of the dimethylaminomethyl group at the 3-position. A more direct approach would involve the reductive amination of a suitable precursor. A feasible retro-synthetic analysis suggests starting from 3-(aminomethyl)morpholine.

Proposed Synthesis of this compound 3-(Aminomethyl)morpholine 3-(Aminomethyl)morpholine Product This compound 3-(Aminomethyl)morpholine->Product Reductive Amination Formaldehyde Formaldehyde Formaldehyde->Product Reducing_Agent Reducing Agent (e.g., Sodium triacetoxyborohydride) Reducing_Agent->Product Potential Pharmacological Relevance of Morpholine Derivatives Morpholine_Scaffold Morpholine Scaffold Improved_PK Improved Pharmacokinetics (Solubility, Metabolic Stability) Morpholine_Scaffold->Improved_PK Biological_Target Interaction with Biological Targets Morpholine_Scaffold->Biological_Target Therapeutic_Effect Potential Therapeutic Effect Improved_PK->Therapeutic_Effect Biological_Target->Therapeutic_Effect

An In-depth Technical Guide to the Prospective Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Introduction

Substituted morpholines are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The target molecule, N,N-Dimethyl-1-(morpholin-3-yl)methanamine, features a dimethylaminomethyl substituent at the 3-position of the morpholine ring, a common pharmacophore that can influence receptor binding and pharmacokinetic profiles.

This document outlines two primary retrosynthetic approaches for the synthesis of this compound. These strategies are predicated on robust and well-documented chemical transformations.

Proposed Retrosynthetic Strategies:

  • Route A: N,N-Dimethylation of a Primary Amine Precursor. This approach involves the initial synthesis of a 3-(aminomethyl)morpholine scaffold, followed by exhaustive methylation of the primary amine.

  • Route B: Reductive Amination of an Aldehyde Precursor. This strategy focuses on the synthesis of a morpholine-3-carboxaldehyde intermediate, which is then converted to the target compound via reductive amination with dimethylamine.

Each proposed route offers distinct advantages and challenges, which will be discussed in the relevant sections.

Proposed Synthetic Route A: Via 3-(Aminomethyl)morpholine Intermediate

This pathway prioritizes the formation of the key intermediate, 3-(aminomethyl)morpholine, which is subsequently dimethylated.

Synthesis of 3-(Aminomethyl)morpholine Scaffold

The synthesis of 3-substituted morpholines can be achieved through various methods, often starting from amino alcohols.[1] A potential approach to 3-(aminomethyl)morpholine would involve the cyclization of a suitably protected amino alcohol derivative. For instance, a protected 2,3-diaminopropan-1-ol derivative could be reacted with a two-carbon electrophile to form the morpholine ring, followed by deprotection.

Another viable method involves the reduction of a morpholine-3-carbonitrile or morpholine-3-carboxamide intermediate. These precursors can be synthesized from 3-halomethylmorpholine derivatives or via oxidation of a 3-hydroxymethylmorpholine.

N,N-Dimethylation of 3-(Aminomethyl)morpholine

Once the 3-(aminomethyl)morpholine intermediate is obtained, the final step is the exhaustive methylation of the primary amine. Catalytic reductive amination using formaldehyde is a highly efficient and widely used method for this transformation.[2][3][4] This reaction typically proceeds under mild conditions and offers high yields with good functional group tolerance.[3][5]

cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: N,N-Dimethylation A Amino Alcohol Precursor B N-Protected 3-(hydroxymethyl)morpholine A->B Cyclization C N-Protected 3-(azidomethyl)morpholine B->C Functional Group Interconversion (e.g., Mitsunobu) D N-Protected 3-(aminomethyl)morpholine C->D Reduction (e.g., H2, Pd/C) E N,N-Dimethyl-1-(N-protected-morpholin-3-yl)methanamine D->E Reductive Amination (HCHO, H2, Catalyst) F This compound (Target Molecule) E->F Deprotection

Caption: Workflow for Route A, proceeding via a 3-(aminomethyl)morpholine intermediate.

This protocol is adapted from established procedures for the N,N-dimethylation of various primary amines using a heterogeneous ruthenium catalyst.[2][3]

  • Reaction Setup: To a suitable pressure vessel, add the primary amine intermediate (e.g., 3-(aminomethyl)morpholine, 1.0 mmol), methanol (10 mL), and a formaldehyde solution (37% in H₂O, 6.0 mmol).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 5% Ru/C, 20 mg).

  • Reaction Conditions: Seal the vessel, purge with hydrogen gas, and then pressurize to 20 bar H₂. Stir the mixture at 80°C for 4-12 hours.

  • Work-up: After cooling to room temperature, vent the hydrogen gas carefully. Filter the reaction mixture to remove the catalyst, washing the catalyst with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the pure N,N-dimethylated product.

The following table summarizes yields for the N,N-dimethylation of various primary amines using formaldehyde and a heterogeneous catalyst, demonstrating the broad applicability of the method.[5]

EntryStarting AmineCatalystH₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)
1BenzylamineNi/NiO@C20804>99
24-MethoxybenzylamineNi/NiO@C20804>99
3FurfurylamineNi/NiO@C2080495
4CyclohexylamineNi/NiO@C2080496
5n-OctylamineNi/NiO@C2080498

Proposed Synthetic Route B: Via Morpholine-3-carboxaldehyde Intermediate

This alternative pathway involves the creation of a key aldehyde intermediate, which is then subjected to reductive amination with dimethylamine.

Synthesis of Morpholine-3-carboxaldehyde Scaffold

The synthesis of a protected morpholine-3-carboxaldehyde can be achieved by the controlled oxidation of N-protected 3-(hydroxymethyl)morpholine. Common oxidizing agents for this transformation include Swern oxidation, Dess-Martin periodinane (DMP), or PCC. The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions involving the morpholine nitrogen.

Reductive Amination with Dimethylamine

The conversion of the aldehyde to the final tertiary amine is a standard reductive amination reaction. The aldehyde is first condensed with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are common reducing agents for this transformation, known for their selectivity and mild reaction conditions.[6]

cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination G Amino Alcohol Precursor H N-Protected 3-(hydroxymethyl)morpholine G->H Cyclization I N-Protected morpholine-3-carboxaldehyde H->I Oxidation (e.g., Swern, DMP) J N,N-Dimethyl-1-(N-protected-morpholin-3-yl)methanamine I->J Reductive Amination ((CH3)2NH, NaBH3CN) K This compound (Target Molecule) J->K Deprotection

Caption: Workflow for Route B, proceeding via a morpholine-3-carboxaldehyde intermediate.

This protocol is a general procedure adapted from the synthesis of N,N-dimethylcyclohexylamine.[6]

  • Reaction Setup: In a round-bottomed flask, dissolve the aldehyde intermediate (e.g., N-Boc-morpholine-3-carboxaldehyde, 1.0 mmol) in methanol (15 mL).

  • Amine Addition: Add a solution of dimethylamine (2.0 M in methanol or THF, 1.2 mmol). Stir the mixture at room temperature for 20 minutes.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) portion-wise to the stirred solution. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding aqueous ammonium chloride solution. Reduce the volume of methanol in vacuo.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the crude product by column chromatography. If an acid-labile protecting group like Boc was used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or HCl in an appropriate solvent.

The following table presents data from various reductive amination reactions, highlighting the effectiveness of this method for synthesizing tertiary amines.[6]

EntryCarbonyl CompoundAmineProductYield (%)
1CyclohexanoneDimethylamineN,N-Dimethylcyclohexylamine85-90
2BenzaldehydeAnilineN-Benzylaniline75
3AcetoneCyclohexylamineN-Isopropylcyclohexylamine80
4PhenylacetaldehydeMethylamineN-Methyl-2-phenylethylamine75

Conclusion

While a direct, documented synthesis for this compound is not available in the surveyed literature, this guide presents two robust and highly plausible synthetic strategies. Both routes rely on well-established, high-yielding reactions and offer flexibility in the choice of reagents and protecting groups. Route A, involving the N,N-dimethylation of a primary amine, may be more atom-economical if the 3-(aminomethyl)morpholine intermediate can be accessed efficiently. Route B, utilizing the reductive amination of an aldehyde, provides a convergent approach that is often highly reliable. The choice between these routes will depend on the availability of starting materials and the specific capabilities of the research laboratory. The provided protocols and data serve as a strong foundation for the successful synthesis of this and structurally related compounds.

References

"N,N-Dimethyl-1-(morpholin-3-yl)methanamine" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound N,N-Dimethyl-1-(morpholin-3-yl)methanamine, including its nomenclature, potential physicochemical properties, a plausible synthetic route, and a discussion of its potential biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The systematic and unambiguous naming of chemical compounds is crucial for clear communication in scientific literature and patents. According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the name of a chemical entity is derived from its parent structure, which is then modified with prefixes and suffixes to denote various functional groups and substituents.[1][2][3]

For the compound , the parent heterocycle is morpholine. The numbering of the morpholine ring starts from the oxygen atom as position 1 and proceeds towards the nitrogen atom, which is at position 4. Therefore, the substituent is located at the 3-position of the morpholine ring. The substituent itself is a methanamine group, where the nitrogen atom is disubstituted with two methyl groups.

Based on these rules, the preferred IUPAC name for the compound is This compound .

Synonyms:

  • 3-((Dimethylamino)methyl)morpholine

  • (Morpholin-3-ylmethyl)dimethylamine

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Boiling Point Approx. 190-210 °C
Density Approx. 0.95-1.05 g/cm³
pKa (of the dimethylamino group) Approx. 9.5-10.5
pKa (of the morpholine nitrogen) Approx. 7.5-8.5
LogP Approx. 0.5-1.5
Solubility Soluble in water and polar organic solvents

Synthetic Protocol

The synthesis of 3-substituted morpholines can be achieved through various synthetic strategies.[4][5][6] A plausible and efficient method for the preparation of this compound could be adapted from established procedures for the synthesis of similar morpholine derivatives. One such approach involves the reductive amination of a suitable morpholine-3-carbaldehyde precursor.

Proposed Synthetic Protocol: Two-Step Synthesis from (S)-morpholin-3-ylmethanol

This protocol is adapted from general methods for the oxidation of alcohols to aldehydes and subsequent reductive amination.

Step 1: Oxidation of (S)-morpholin-3-ylmethanol to (S)-morpholine-3-carbaldehyde

  • To a solution of (S)-morpholin-3-ylmethanol (1 equivalent) in dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude (S)-morpholine-3-carbaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination of (S)-morpholine-3-carbaldehyde

  • Dissolve the crude (S)-morpholine-3-carbaldehyde (1 equivalent) in methanol (10 volumes).

  • Add a 2 M solution of dimethylamine in methanol (1.5 equivalents) and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, this compound.

Mandatory Visualizations

Diagram of the Proposed Synthetic Workflow

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination Start_1 (S)-morpholin-3-ylmethanol Reagent_1 Dess-Martin Periodinane DCM, 0 °C to RT Start_1->Reagent_1 Product_1 (S)-morpholine-3-carbaldehyde Reagent_1->Product_1 Start_2 (S)-morpholine-3-carbaldehyde Product_1->Start_2 Crude product used directly Reagent_2 1. Dimethylamine in Methanol 2. Sodium Borohydride Start_2->Reagent_2 Product_2 This compound Reagent_2->Product_2

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The morpholine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[4][7] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

While no specific biological activity has been reported for this compound, its structural features suggest potential interactions with various biological targets. The tertiary amine could act as a proton acceptor, engaging in ionic interactions with acidic residues in protein binding sites. The morpholine ring itself can participate in hydrogen bonding through its oxygen and nitrogen atoms.

Given the diverse biological roles of morpholine-containing compounds, this compound could hypothetically be investigated for activities such as:

  • Central Nervous System (CNS) activity: The ability to cross the blood-brain barrier is a common feature of small, lipophilic amine-containing molecules.

  • Enzyme inhibition: The compound could serve as a fragment for the development of inhibitors for various enzymes, where the morpholine and dimethylaminomethyl groups could occupy specific pockets of the active site.

Hypothetical Signaling Pathway Interaction

Should this compound exhibit activity as a receptor antagonist or agonist, it could modulate downstream signaling pathways. For instance, if it were to interact with a G-protein coupled receptor (GPCR), it could influence the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃).

G Ligand N,N-Dimethyl-1- (morpholin-3-yl)methanamine Receptor Hypothetical GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical GPCR signaling pathway modulation.

It is important to reiterate that the biological activities and pathway interactions discussed here are purely speculative and would require extensive experimental validation.

References

Spectroscopic and Structural Elucidation of N,N-Dimethyl-1-(morpholin-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel compound N,N-Dimethyl-1-(morpholin-3-yl)methanamine. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data generated from computational models. To supplement these predictions, experimental data for structurally related analogs are included for comparative analysis. Detailed, standardized experimental protocols for acquiring NMR, IR, and MS spectra are provided to guide researchers in the empirical analysis of this and similar compounds. Furthermore, a logical workflow for the characterization and evaluation of novel morpholine derivatives in a drug discovery context is outlined.

Introduction

Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently incorporated into drug candidates to enhance biological activity, improve pharmacokinetic profiles, and increase metabolic stability.[1][2][3] The morpholine ring's ability to modulate physicochemical properties such as solubility and lipophilicity makes it a valuable scaffold in the design of novel therapeutics.[4][5] this compound represents a simple yet potentially valuable building block in this class of compounds. Accurate and thorough spectroscopic characterization is the foundational step in the evaluation of any new chemical entity. This guide aims to provide the necessary spectroscopic framework and experimental guidance for researchers working with this and related molecules.

Predicted Spectroscopic Data of this compound

In the absence of experimental spectra, the following data has been generated using established computational prediction tools.[6][7][8] These predictions serve as a baseline for the initial identification and subsequent experimental verification of the compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N(CH₃)₂2.25s-
CH₂-N(CH₃)₂2.40 - 2.60m-
Morpholine H-32.80 - 3.00m-
Morpholine H-2ax, H-6ax3.40 - 3.60m-
Morpholine H-2eq, H-6eq3.80 - 4.00m-
Morpholine H-5ax2.50 - 2.70m-
Morpholine H-5eq2.90 - 3.10m-
NH1.50 - 2.50br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
N(CH₃)₂45.5
CH₂-N(CH₃)₂60.0
Morpholine C-355.0
Morpholine C-546.0
Morpholine C-267.0
Morpholine C-667.5
Predicted Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Morpholine)3300 - 3500Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Strong
C-N Stretch1000 - 1250Medium
C-O-C Stretch (Ether)1070 - 1150Strong
Predicted Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

IonPredicted m/z
[M]+• (Molecular Ion)158.14
[M+H]+159.15
Fragment: [M - N(CH₃)₂]+114.08
Fragment: [C₄H₈NO]+ (Morpholine ring fragment)86.06

Spectroscopic Data of Structural Analogs

For comparative purposes, experimental data for related compounds are presented below.

3-Methylmorpholine
  • ¹³C NMR: Data available, though specific shifts are not detailed in the provided search results.[9][10][11][12][13]

  • GC-MS: Data available.[9]

  • IR Spectra: Vapor phase IR spectra are available.[9]

(Dimethylaminomethyl)phenol
  • ¹³C NMR (Computed): Chemical shifts have been computed using the HOSE algorithm.[14]

N-Substituted Morpholines
  • ¹H and ¹³C NMR: Extensive data for a series of 20 N-substituted morpholines have been measured using 1D and 2D NMR techniques.[15][16] These studies show that the chemical shifts of the morpholine ring protons and carbons are sensitive to the nature of the N-substituent.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

4.1.2. Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

4.1.3. Data Processing

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Apply baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak or the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

4.2.2. Data Acquisition

  • Instrument: A standard FT-IR spectrometer equipped with a single-reflection ATR accessory.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

4.2.3. Data Processing

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • If necessary, perform a baseline correction and ATR correction.

Mass Spectrometry (MS)

4.3.1. Sample Preparation

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • The solution may need to be filtered to remove any particulate matter.

4.3.2. Data Acquisition (Electrospray Ionization - ESI)

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).[17][18][19]

  • Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

  • Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

4.3.3. Data Processing

  • The mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.

  • Identify the molecular ion ([M]⁺•) or the protonated molecule ([M+H]⁺) to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain structural information.

Workflow and Logical Diagrams

The characterization and evaluation of a novel morpholine derivative like this compound in a drug discovery pipeline involves a structured workflow.

G cluster_0 Compound Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 In Vitro Biological Evaluation cluster_3 ADME & Toxicology Profiling Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS for exact mass) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, NMR) NMR->Purity MS->Purity Screening Primary Biological Screening (Target-based or Phenotypic) Purity->Screening DoseResponse Dose-Response Studies (IC₅₀/EC₅₀ Determination) Screening->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity ADME In Vitro ADME Assays (Solubility, Permeability, Stability) Selectivity->ADME Tox In Vitro Toxicology (e.g., Cytotoxicity) ADME->Tox Decision Decision Gate: Proceed to In Vivo Studies? Tox->Decision

Caption: Workflow for the Characterization and Early-Stage Evaluation of a Novel Morpholine Derivative.

Conclusion

This technical guide provides a foundational spectroscopic dataset for this compound based on computational predictions, supplemented with data from structural analogs. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data for this and similar molecules. The outlined workflow illustrates the logical progression from synthesis and characterization to the initial biological evaluation of novel morpholine derivatives in a drug discovery setting. This comprehensive information is intended to facilitate and accelerate research and development efforts involving this promising class of compounds.

References

"N,N-Dimethyl-1-(morpholin-3-yl)methanamine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for the physical and chemical properties of N,N-Dimethyl-1-(morpholin-3-yl)methanamine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds to offer insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a dimethylaminomethyl substituent at the 3-position of the morpholine ring introduces a tertiary amine, which can significantly influence the molecule's physicochemical properties, such as its basicity and lipophilicity, as well as its pharmacological profile. This document outlines the predicted properties, a plausible synthetic route, and characterization methods for this compound.

Chemical and Physical Properties

Due to the absence of experimental data for the target compound, the following tables provide data for structurally related and commercially available morpholine derivatives: 3-Methylmorpholine and N-Ethylmorpholine. This information can serve as a useful reference for predicting the properties of this compound.

Table 1: General Information and Identifiers

PropertyValue (for this compound)
IUPAC Name This compound
Synonyms 3-(Dimethylaminomethyl)morpholine
CAS Number 2304583-87-5 (dihydrochloride)
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol

Table 2: Comparative Physicochemical Properties of Related Morpholine Derivatives

Property3-Methylmorpholine[1][2]N-Ethylmorpholine[3][4][5]
Molecular Formula C₅H₁₁NOC₆H₁₃NO
Molecular Weight 101.15 g/mol 115.17 g/mol [4]
Appearance Colorless liquid[1]Colorless liquid[4]
Odor Pungent[1]Ammonia-like[3][4]
Boiling Point 133-134 °C[1]139 °C[6]
Melting Point --63 °C[5][6]
Density 0.959 g/cm³ (at 16 °C)[1]0.91 g/mL (at 20 °C)[5]
Flash Point 41.3 °C[1]27 °C[6]
Solubility in Water Soluble[1]Moderately soluble[3][4]
pKa 9.03 ± 0.40 (Predicted)[1]-

Experimental Protocols

A plausible synthetic route to this compound would involve the N,N-dimethylation of a primary amine precursor, 1-(morpholin-3-yl)methanamine. A well-established method for this transformation is the Eschweiler-Clarke reaction.

Proposed Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol describes the methylation of a primary amine using formic acid and formaldehyde.[7][8][9]

Materials:

  • 1-(morpholin-3-yl)methanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Hydrochloric acid (HCl) (1M)

Procedure:

  • To a round-bottom flask charged with 1-(morpholin-3-yl)methanamine (1.0 eq), add formic acid (3.0 eq).

  • Slowly add a 37% aqueous solution of formaldehyde (2.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add water and 1M HCl to the reaction mixture and extract with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of 11-12 with a concentrated solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude tertiary amine can be purified by column chromatography or distillation.

Mandatory Visualizations

Proposed Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 N,N-Dimethylation cluster_2 Purification 3-Morpholinemethanol 3-Morpholinemethanol Intermediate_Amine 1-(morpholin-3-yl)methanamine 3-Morpholinemethanol->Intermediate_Amine Multi-step conversion (e.g., Tosylation, Azide substitution, Reduction) Eschweiler_Clarke Eschweiler-Clarke Reaction Intermediate_Amine->Eschweiler_Clarke Final_Product This compound Eschweiler_Clarke->Final_Product Reagents Formaldehyde, Formic Acid Reagents->Eschweiler_Clarke Purification Column Chromatography / Distillation Final_Product->Purification

Caption: Proposed synthetic workflow for this compound.

Logical Relationship of Eschweiler-Clarke Reaction Mechanism

G Primary_Amine 1-(morpholin-3-yl)methanamine Iminium_Ion_1 Iminium Ion Formation Primary_Amine->Iminium_Ion_1 Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion_1 Iminium_Ion_2 Second Iminium Ion Formation Formaldehyde->Iminium_Ion_2 Secondary_Amine N-Methyl-1-(morpholin-3-yl)methanamine Iminium_Ion_1->Secondary_Amine Formic_Acid_1 Formic Acid (Hydride Source) Formic_Acid_1->Secondary_Amine Reduction Secondary_Amine->Iminium_Ion_2 Tertiary_Amine This compound Iminium_Ion_2->Tertiary_Amine Formic_Acid_2 Formic Acid (Hydride Source) Formic_Acid_2->Tertiary_Amine Reduction

Caption: Logical steps of the Eschweiler-Clarke N,N-dimethylation reaction.

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would confirm the presence of the N,N-dimethyl group, typically appearing as a singlet in the range of 2.2-2.5 ppm. The protons on the morpholine ring and the methylene bridge would show characteristic multiplets.

    • ¹³C NMR spectroscopy would show distinct signals for the two methyl carbons of the dimethylamino group, as well as the carbons of the morpholine ring and the methylene bridge.

  • Mass Spectrometry (MS):

    • Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show a characteristic loss of a methyl group and other fragments related to the morpholine ring structure.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would show characteristic C-H stretching vibrations for the alkyl groups and the morpholine ring. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would indicate the successful formation of the tertiary amine.

Conclusion

References

Potential Research Applications of N,N-Dimethyl-1-(morpholin-3-yl)methanamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chiral synthetic compound incorporating two key pharmacophores: a morpholine ring and a dimethylaminomethyl group. While this specific molecule is not extensively documented in publicly available literature, an analysis of its structural components suggests significant potential for a range of research and development applications, particularly in the field of medicinal chemistry and pharmacology. This document outlines the prospective utility of this compound, based on the well-established roles of its constituent moieties in numerous bioactive molecules. It provides a theoretical framework for its synthesis, potential biological activities, and proposed experimental workflows for its investigation.

Introduction: Structural Rationale for Investigation

The therapeutic potential of a small molecule is often predicted by the presence of "privileged structures"—scaffolds that are known to interact with multiple biological targets. This compound is comprised of two such key features:

  • The Morpholine Moiety: This saturated heterocycle is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates is often strategic, owing to its favorable physicochemical properties. The presence of both an ether oxygen and a basic nitrogen atom within the ring imparts a balanced hydrophilic-lipophilic profile, which can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier.[1][2][3] The morpholine ring is a common feature in drugs targeting the central nervous system (CNS).[1][2][3] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to target binding affinity.[2]

  • The Dimethylaminomethyl Group: The dimethylamine functional group is present in a wide array of FDA-approved pharmaceuticals, demonstrating diverse pharmacological activities including antihistaminic, antimicrobial, analgesic, and anticancer properties.[4][5] Notably, this moiety is a key structural feature in several serotonin-norepinephrine reuptake inhibitors (SNRIs), such as tramadol and desvenlafaxine, suggesting a potential for activity at monoamine transporters.[5][6]

  • Chirality: The presence of a stereocenter at the 3-position of the morpholine ring is of critical importance. It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicity profiles.[7] The specific stereochemistry of this compound will likely be a determining factor in its biological effects.

Predicted Physicochemical and Pharmacokinetic Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~158.23 g/mol Low molecular weight, compliant with Lipinski's Rule of Five, suggesting potential for good oral bioavailability.
pKa 8.5 - 9.5The presence of two basic nitrogen atoms (one in the morpholine ring and the tertiary amine) suggests the molecule will be protonated at physiological pH. The morpholine nitrogen typically has a pKa in the range of 8.3-8.7.
LogP 0.5 - 1.5The combination of the polar morpholine ring and the more lipophilic dimethylaminomethyl group suggests a balanced lipophilicity, which is often favorable for CNS penetration.
Aqueous Solubility Moderate to HighThe ability of the morpholine oxygen and the amine nitrogens to form hydrogen bonds with water, along with the likelihood of forming a hydrochloride salt, suggests good solubility in aqueous media.
Blood-Brain Barrier (BBB) Permeability ProbableThe low molecular weight, balanced lipophilicity, and the established role of the morpholine scaffold in CNS-acting drugs indicate a high likelihood of BBB penetration.[8]
Metabolic Stability ModerateThe dimethylamino group may be susceptible to N-demethylation by cytochrome P450 enzymes. The morpholine ring is generally considered to be metabolically stable.[9]

Potential Research Applications and Target Classes

Based on the structural analysis, this compound is a promising candidate for screening against a variety of biological targets.

Central Nervous System (CNS) Disorders

Given the prevalence of the morpholine moiety in CNS drugs, this is a primary area for investigation.

  • Monoamine Reuptake Inhibition: The structural similarity to SNRIs suggests that the compound could be an inhibitor of serotonin (SERT) and/or norepinephrine (NET) transporters. This could have applications in the treatment of depression, anxiety disorders, and neuropathic pain.

  • Dopamine Receptor Modulation: Certain morpholine-containing compounds interact with dopamine receptors. Screening for agonist or antagonist activity at D2, D3, and D4 receptors could be fruitful.

  • Sigma Receptor Binding: Sigma receptors are a unique class of proteins implicated in a variety of neurological functions and are targets for several CNS-active compounds.

  • Neuroprotective Agent: The morpholine scaffold has been explored in the context of neurodegenerative diseases.[8] The compound could be evaluated for its ability to protect neurons from excitotoxicity or oxidative stress.

Oncology

The morpholine ring is a key component of several kinase inhibitors used in cancer therapy.

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. Many PI3K inhibitors incorporate a morpholine ring, which often binds in the ATP-binding pocket of the enzyme.

  • DNA-PK and ATM Inhibition: Morpholine derivatives have been developed as inhibitors of DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase, which are involved in DNA damage repair.

Antimicrobial Applications

The combination of a morpholine ring and a basic amine can be found in some antimicrobial agents. Screening against a panel of bacterial and fungal strains could reveal potential utility in this area.

Proposed Experimental Workflows

Synthesis

A plausible synthetic route to this compound would likely start from a chiral precursor, such as (S)- or (R)-morpholin-3-ylmethanol.

G cluster_0 Synthetic Pathway Start (S)- or (R)-morpholin-3-ylmethanol Step1 Protection of secondary amine (e.g., Boc) Start->Step1 Boc2O, Et3N Step2 Activation of primary alcohol (e.g., mesylation or tosylation) Step1->Step2 MsCl, Et3N Step3 Nucleophilic substitution with dimethylamine Step2->Step3 HN(CH3)2 Step4 Deprotection of secondary amine (e.g., TFA) Step3->Step4 TFA End This compound Step4->End G Tier1 Tier 1: Broad Panel Screening (e.g., Eurofins SafetyScreen44) Tier2 Tier 2: Focused Assays (e.g., Monoamine Transporter Uptake) Tier1->Tier2 Identify initial hits Tier3 Tier 3: Secondary & Selectivity Assays (e.g., Kinase Panel, Receptor Binding) Tier2->Tier3 Confirm primary activity Lead Lead Candidate Identification Tier3->Lead Determine selectivity profile G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Serotonin/Norepinephrine) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Neurotransmitter Release Transporter SERT / NET Receptor Postsynaptic Receptor (e.g., 5-HT, Adrenergic) Compound N,N-Dimethyl-1- (morpholin-3-yl)methanamine Compound->Transporter Inhibition SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding & Signal Transduction

References

N,N-Dimethyl-1-(morpholin-3-yl)methanamine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-1-(morpholin-3-yl)methanamine, a chiral morpholine derivative, is emerging as a valuable chemical intermediate in the synthesis of complex pharmaceutical compounds. Its structural features, including the morpholine ring and the dimethylaminomethyl side chain, make it a versatile building block for creating novel drug candidates. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development.

Chemical Properties and Specifications

This compound is identified by the CAS number 128454-20-6. While detailed physicochemical data in publicly available literature is limited, typical specifications from commercial suppliers are summarized in the table below.

PropertyValue
CAS Number 128454-20-6
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Appearance Typically a liquid or low-melting solid
Purity ≥95%
Storage Conditions 2-8°C, under inert atmosphere

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, primarily starting from the readily available chiral precursor, (S)-morpholin-3-ylmethanol. Two plausible and commonly employed methods are detailed below.

Method 1: Two-Step Synthesis from (S)-morpholin-3-ylmethanol via Chlorination and Amination

This method involves the conversion of the hydroxyl group of (S)-morpholin-3-ylmethanol to a suitable leaving group, such as a chloride, followed by nucleophilic substitution with dimethylamine.

Experimental Protocol:

Step 1: Synthesis of (S)-3-(chloromethyl)morpholine

  • To a solution of (S)-morpholin-3-ylmethanol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), slowly add thionyl chloride (SOCl₂) (1.1 equivalents) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-(chloromethyl)morpholine.

Step 2: Synthesis of this compound

  • Dissolve the crude (S)-3-(chloromethyl)morpholine (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

  • Add an excess of a 40% aqueous solution of dimethylamine (e.g., 5-10 equivalents).

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 60°C to 80°C for 4-8 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a strong base, such as sodium hydroxide, to a pH greater than 10.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination a (S)-morpholin-3-ylmethanol c (S)-3-(chloromethyl)morpholine a->c DCM, 0°C to RT b SOCl₂ d (S)-3-(chloromethyl)morpholine f This compound d->f THF, 60-80°C e Dimethylamine (aq)

Diagram 1: Two-step synthesis of the target compound.
Method 2: Reductive Amination of Morpholine-3-carbaldehyde

An alternative approach involves the reductive amination of a morpholine-3-carbaldehyde intermediate with dimethylamine.

Experimental Protocol:

Step 1: Oxidation of (S)-morpholin-3-ylmethanol to (S)-morpholine-3-carbaldehyde

  • To a solution of (S)-morpholin-3-ylmethanol (1 equivalent) in DCM, add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.2 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde. This intermediate is often used directly in the next step without further purification due to potential instability.

Step 2: Reductive Amination with Dimethylamine

  • Dissolve the crude (S)-morpholine-3-carbaldehyde in a suitable solvent like methanol or dichloroethane.

  • Add a solution of dimethylamine (2-3 equivalents, e.g., as a solution in THF or as dimethylamine hydrochloride with a base like triethylamine).

  • After stirring for 30-60 minutes, add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination a (S)-morpholin-3-ylmethanol c (S)-morpholine-3-carbaldehyde a->c DCM, RT b DMP or PCC d (S)-morpholine-3-carbaldehyde g This compound d->g Methanol, RT e Dimethylamine f Reducing Agent (e.g., STAB) G A Chloro-substituted fused bicyclic heteroaryl C Fused bicyclic heteroaryl with morpholine moiety A->C B N,N-Dimethyl-1- (morpholin-3-yl)methanamine (CAS 128454-20-6) B->C Triethylamine, 1,4-Dioxane, 150°C, 16h

Methodological & Application

Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine from Morpholine-3-methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the two-step synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine from morpholine-3-methanol. The synthesis involves the initial oxidation of the primary alcohol to the corresponding aldehyde, morpholine-3-carbaldehyde, followed by a reductive amination with dimethylamine. This protocol outlines two effective methods for the oxidation step, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, both known for their mild conditions and high yields. The subsequent reductive amination is detailed using sodium triacetoxyborohydride, a selective reducing agent. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a comprehensive workflow, experimental procedures, and data presentation.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of an N,N-dimethylaminomethyl substituent at the 3-position of the morpholine ring can significantly influence the pharmacological properties of a molecule, including its solubility, basicity, and interaction with biological targets. This document details a reliable synthetic route to access this compound, a valuable building block for drug discovery and development.

Synthetic Strategy

The conversion of morpholine-3-methanol to this compound is achieved through a two-step synthetic sequence. The first step involves the oxidation of the primary alcohol to the aldehyde, followed by the reductive amination of the aldehyde with dimethylamine.

Morpholine_3_methanol Morpholine-3-methanol Morpholine_3_carbaldehyde Morpholine-3-carbaldehyde Morpholine_3_methanol->Morpholine_3_carbaldehyde Oxidation Target_Compound This compound Morpholine_3_carbaldehyde->Target_Compound Reductive Amination (Dimethylamine, NaBH(OAc)3)

Caption: Overall synthetic workflow.

Part 1: Oxidation of Morpholine-3-methanol to Morpholine-3-carbaldehyde

The oxidation of the primary alcohol in morpholine-3-methanol to the corresponding aldehyde is a critical step. Two mild and efficient methods are presented here: Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation. Both methods are known to be compatible with amine functionalities when appropriately protected or under suitable reaction conditions, and they minimize the risk of over-oxidation to the carboxylic acid.[1][2][3][4]

Method A: Swern Oxidation

Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.[1][5][6][7][8]

Experimental Protocol: Swern Oxidation

Start Start Add_Oxalyl_Chloride Add Oxalyl Chloride to DMSO in DCM at -78 °C Start->Add_Oxalyl_Chloride Stir_1 Stir for 15 min Add_Oxalyl_Chloride->Stir_1 Add_Alcohol Add Morpholine-3-methanol in DCM Stir_1->Add_Alcohol Stir_2 Stir for 30 min Add_Alcohol->Stir_2 Add_Triethylamine Add Triethylamine Stir_2->Add_Triethylamine Warm_to_RT Warm to Room Temperature Add_Triethylamine->Warm_to_RT Quench Quench with Water Warm_to_RT->Quench Extract Extract with DCM Quench->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify by Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Swern oxidation workflow.

Materials:

  • Morpholine-3-methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of morpholine-3-methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 15 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield morpholine-3-carbaldehyde.

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP oxidation is a highly selective and mild method for oxidizing primary alcohols to aldehydes at room temperature.[2][4][9][10][11] It is known for its tolerance of sensitive functional groups and often results in high yields with simplified workup procedures.[2]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

Start Start Add_DMP Add DMP to Morpholine-3-methanol in DCM at RT Start->Add_DMP Stir Stir until completion (TLC) Add_DMP->Stir Quench Quench with Na2S2O3 and NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify by Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: DMP oxidation workflow.

Materials:

  • Morpholine-3-methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of morpholine-3-methanol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield morpholine-3-carbaldehyde.

Data Summary: Oxidation of Morpholine-3-methanol

Oxidation MethodKey ReagentsTemperature (°C)Typical Yield (%)AdvantagesDisadvantages
Swern OxidationDMSO, Oxalyl Chloride, TEA-78 to RT85-95High yield, mild conditionsRequires low temperature, unpleasant odor of dimethyl sulfide byproduct.[6]
DMP OxidationDess-Martin PeriodinaneRoom Temperature90-98Mild conditions, high selectivity, simple workup[2]Reagent is expensive and potentially explosive.[2]

Part 2: Reductive Amination of Morpholine-3-carbaldehyde

The final step in the synthesis is the reductive amination of morpholine-3-carbaldehyde with dimethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent that readily reduces the intermediate iminium ion in the presence of the aldehyde.[12][13][14][15]

Experimental Protocol: Reductive Amination

Start Start Mix_Aldehyde_Amine Mix Aldehyde and Dimethylamine HCl in THF/DCE Start->Mix_Aldehyde_Amine Add_Base Add Base (e.g., NaOAc) Mix_Aldehyde_Amine->Add_Base Stir_1 Stir for 5 min Add_Base->Stir_1 Add_Reducing_Agent Add NaBH(OAc)3 Stir_1->Add_Reducing_Agent Stir_2 Stir at RT until completion (TLC) Add_Reducing_Agent->Stir_2 Quench Quench with sat. aq. NaHCO3 Stir_2->Quench Extract Extract with DCM Quench->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify by Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Reductive amination workflow.

Materials:

  • Morpholine-3-carbaldehyde

  • Dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Sodium acetate (NaOAc) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of morpholine-3-carbaldehyde (1.0 eq) and dimethylamine hydrochloride (1.5 eq) in anhydrous THF or DCE, add sodium acetate (1.5 eq) or triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Data Summary: Reductive Amination

Reducing AgentAmine SourceSolventTypical Yield (%)Advantages
Sodium triacetoxyborohydrideDimethylamine hydrochlorideTHF or DCE75-90Mild, selective for iminium ions, one-pot procedure.[12][14]

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care.

  • Dess-Martin Periodinane is a potentially explosive reagent and should be handled with care, avoiding heat and shock.

  • Dichloromethane is a suspected carcinogen.

  • Handle all reagents and solvents according to their material safety data sheets (MSDS).

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound from the readily available starting material, morpholine-3-methanol. The choice between Swern and DMP oxidation allows for flexibility depending on available resources and scale. The reductive amination protocol using sodium triacetoxyborohydride is robust and high-yielding. These detailed protocols and application notes should serve as a valuable resource for researchers engaged in the synthesis of novel morpholine-based compounds for various applications in drug discovery and development.

References

Application Notes and Protocols for N,N-Dimethyl-1-(morpholin-3-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for the compound N,N-Dimethyl-1-(morpholin-3-yl)methanamine . The information presented below is a general overview of the role of the morpholine scaffold in medicinal chemistry, as specific data for the requested molecule is not publicly available. The protocols and pathways are representative examples for morpholine-containing compounds and are provided for illustrative purposes.

Introduction to the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to impart favorable physicochemical and pharmacokinetic properties.[2][3] The presence of the morpholine moiety can influence a molecule's polarity, solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical for drug efficacy and safety.[3][4]

The nitrogen atom in the morpholine ring is basic, allowing for the formation of salts to improve aqueous solubility.[1] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5] The chair conformation of the morpholine ring also provides a rigid scaffold that can be used to orient other functional groups in a specific spatial arrangement for optimal target binding.[4]

General Applications of Morpholine Derivatives

Morpholine and its derivatives have been incorporated into a wide array of therapeutic agents across various disease areas. The versatility of this scaffold allows for its use in developing drugs with diverse pharmacological activities.[5][6]

Key Therapeutic Areas for Morpholine-Containing Drugs:

  • Oncology: The morpholine ring is a key component of several kinase inhibitors used in cancer therapy.[5][6] It can contribute to the molecule's binding affinity and selectivity for the target kinase.

  • Central Nervous System (CNS) Disorders: The physicochemical properties of morpholine make it a valuable scaffold for CNS drug discovery, as it can help molecules cross the blood-brain barrier.[4] Morpholine-containing compounds have been investigated for mood disorders, pain, and neurodegenerative diseases.[4]

  • Infectious Diseases: Several antibacterial and antifungal agents incorporate the morpholine ring.[7]

  • Cardiovascular Diseases: Morpholine derivatives have been explored for their potential in treating cardiovascular conditions.

General Synthetic Protocols for Morpholine Derivatives

While a specific protocol for this compound is not available, the synthesis of substituted morpholines often involves the cyclization of appropriate precursors. Below is a generalized synthetic workflow for creating a substituted morpholine ring, which is a common starting point for further derivatization.

Protocol 1: General Synthesis of a Substituted Morpholine

This protocol outlines a representative synthesis of a morpholine derivative from an amino alcohol and a suitable dielectrophile.

Materials:

  • A primary or secondary amino alcohol

  • A bis(2-haloethyl) ether or a related dielectrophile

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve the amino alcohol and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add the bis(2-haloethyl) ether to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired morpholine derivative.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Amino Alcohol reaction Cyclization Reaction start1->reaction start2 Bis(2-haloethyl) ether start2->reaction start3 Base start3->reaction filter Filtration reaction->filter concentrate Solvent Removal filter->concentrate purify Column Chromatography concentrate->purify product Substituted Morpholine purify->product

Caption: General workflow for the synthesis of substituted morpholines.

Potential Signaling Pathway Involvement

Although no specific signaling pathway has been identified for this compound, morpholine-containing compounds are known to modulate various signaling pathways by acting on different molecular targets. For instance, in oncology, many morpholine derivatives function as kinase inhibitors, thereby blocking key signaling cascades involved in cell proliferation and survival.

Illustrative Example: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Several inhibitors targeting kinases within this pathway contain a morpholine moiety, which can be crucial for their activity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes MorpholineInhibitor Morpholine-containing Kinase Inhibitor MorpholineInhibitor->PI3K inhibits MorpholineInhibitor->Akt inhibits MorpholineInhibitor->mTORC1 inhibits

References

Application Notes and Protocols: N,N-Dimethyl-1-(morpholin-3-yl)methanamine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chiral, trifunctional building block with significant potential in medicinal chemistry and drug development. Its unique structural features, including a secondary amine within the morpholine ring, a primary alkylamine side chain, and a defined stereocenter at the C3 position, make it an attractive scaffold for generating diverse and complex molecular architectures. This document provides an overview of its potential applications, synthetic protocols, and its utility in the construction of novel chemical entities for targeted therapies. The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, where it often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is provided below. These values are calculated using computational models and serve as a general guide.

PropertyValue
Molecular Formula C7H16N2O
Molecular Weight 144.22 g/mol
Predicted logP -0.85
Predicted pKa (most basic) 9.8 (exocyclic amine)
Predicted pKa (least basic) 7.5 (endocyclic amine)
Predicted H-Bond Donors 1 (morpholine NH)
Predicted H-Bond Acceptors 3 (morpholine O, both N)
Predicted Polar Surface Area 35.5 Ų

Synthetic Protocol: Synthesis of this compound

The following protocol describes a potential multi-step synthesis of this compound starting from a commercially available chiral precursor.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Boc Deprotection A Commercially Available (R)- or (S)-3-aminomethylmorpholine B Boc-protected morpholine A->B Boc2O, Et3N, DCM C Boc-protected morpholine D N,N-dimethylated product C->D Formaldehyde, NaBH(OAc)3, DCE E N,N-dimethylated product F Final Product: This compound E->F 4M HCl in Dioxane

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Boc Protection of (S)-3-(aminomethyl)morpholine

  • To a solution of (S)-3-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (Et3N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the Boc-protected intermediate.

Step 2: Reductive Amination

  • Dissolve the Boc-protected morpholine (1.0 eq) in 1,2-dichloroethane (DCE, 0.5 M).

  • Add aqueous formaldehyde (37 wt. %, 2.5 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 20 minutes.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the N,N-dimethylated product. This is often used in the next step without further purification.

Step 3: Boc Deprotection

  • Dissolve the crude N,N-dimethylated product from the previous step in a 4M solution of HCl in dioxane (5-10 volumes).

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield this compound as its hydrochloride salt.

StepReactantProductYield (%)Purity (LC-MS)
1(S)-3-(aminomethyl)morpholineBoc-(S)-3-(aminomethyl)morpholine95>98%
2Boc-(S)-3-(aminomethyl)morpholineBoc-(S)-3-((dimethylamino)methyl)morpholine88>95%
3Boc-(S)-3-((dimethylamino)methyl)morpholine(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine HCl97>99%

Application in the Synthesis of a Novel Kinase Inhibitor

This building block is particularly useful for introducing a polar, basic moiety into a target molecule, which can be crucial for engaging with specific residues in an active site or for improving pharmacokinetic properties. The following section details its application in the synthesis of a hypothetical kinase inhibitor targeting a fictitious "Kinase X".

Hypothetical Kinase X Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival Inhibitor Synthesized Inhibitor (KX-123) Inhibitor->KinaseX Inhibition

Caption: Hypothetical signaling pathway involving Kinase X.

Experimental Protocol: Amide Coupling

The secondary amine of this compound can be readily acylated.

  • To a solution of a carboxylic acid-containing core (e.g., a substituted pyrimidine carboxylic acid, 1.0 eq) in dimethylformamide (DMF, 0.5 M), add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture for 15 minutes at room temperature to form the activated ester.

  • Add a solution of this compound (free base, 1.2 eq) in DMF.

  • Stir the reaction at room temperature for 6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by reverse-phase HPLC to obtain the final kinase inhibitor.

Reactant 1Reactant 2Coupling AgentProductYield (%)Purity (HPLC)
Pyrimidine-5-carboxylic acidThis compoundHATUKX-12375>99%

Biological Activity of Hypothetical Kinase Inhibitor KX-123

The synthesized compound, KX-123, was profiled in a series of in vitro assays to determine its potency and selectivity.

Assay TypeTargetIC50 (nM)
Biochemical AssayKinase X15
Biochemical AssayKinase Y (off-target)>10,000
Cellular Assayp-Substrate ELISA in HEK29385
Cellular AssayCell Proliferation (MTT)250

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis and orthogonal reactivity of its two amine functionalities allow for its directed incorporation into a wide range of scaffolds. The morpholine ring can enhance aqueous solubility and metabolic stability, while the dimethylaminomethyl side chain can be used to probe polar interactions in protein active sites, potentially leading to compounds with improved potency and selectivity. The provided protocols offer a foundation for the synthesis and application of this promising building block in the development of novel therapeutics.

Application Notes and Protocols for the Derivatization of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a unique scaffold possessing three potential sites for chemical modification: the secondary amine of the morpholine ring, the tertiary dimethylamino group, and the C-H bonds of the morpholine ring. Derivatization of this molecule can lead to a diverse array of novel compounds with potential applications in medicinal chemistry and drug discovery. The secondary amine of the morpholine is the most nucleophilic and readily derivatized site, making it an ideal target for introducing a variety of functional groups to explore structure-activity relationships (SAR).

This document provides detailed protocols for the derivatization of this compound, focusing on N-acylation and N-alkylation of the morpholine nitrogen. As specific literature for the derivatization of this exact molecule is limited, the following protocols are based on well-established synthetic methodologies for the modification of N-substituted morpholines and related secondary amines.

Proposed Synthesis of this compound

A plausible synthetic route to the starting material, this compound, is proposed to begin with a commercially available starting material such as 3-morpholinecarboxylic acid. This can be converted to the corresponding amide, followed by reduction to the aminomethyl derivative. Subsequent reductive amination would yield the final product.

G cluster_synthesis Proposed Synthesis Workflow start 3-Morpholinecarboxylic Acid step1 Amide Formation (e.g., SOCl₂, NH₃) start->step1 step2 Reduction (e.g., LiAlH₄) step1->step2 step3 Reductive Amination (e.g., Formaldehyde, NaBH(OAc)₃) step2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Derivatization Protocols

The primary site for derivatization on this compound is the secondary amine within the morpholine ring due to its nucleophilicity.

Protocol 1: N-Acylation of the Morpholine Nitrogen

N-acylation introduces an amide functionality, which can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid anhydride) (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

G cluster_acylation N-Acylation Workflow start Dissolve Starting Material in Anhydrous Solvent step1 Add Base (e.g., TEA) start->step1 step2 Cool to 0 °C step1->step2 step3 Add Acylating Agent Dropwise step2->step3 step4 Stir at Room Temperature step3->step4 step5 Reaction Quench step4->step5 step6 Aqueous Work-up & Extraction step5->step6 product Purification (Column Chromatography) step6->product

Caption: Experimental workflow for the N-acylation of the morpholine nitrogen.

Protocol 2: N-Alkylation of the Morpholine Nitrogen

N-alkylation introduces various alkyl or substituted alkyl groups, which can modulate the lipophilicity, steric bulk, and basicity of the molecule.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) (0.1-0.5 M), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq.).

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, or an alkyl tosylate) (1.2 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkylating agent. Stir for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic base. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.

G cluster_alkylation N-Alkylation Workflow start Dissolve Starting Material in Polar Aprotic Solvent step1 Add Base (e.g., K₂CO₃) start->step1 step2 Add Alkylating Agent step1->step2 step3 Heat Reaction Mixture step2->step3 step4 Stir for 4-24 hours step3->step4 step5 Aqueous Work-up & Extraction step4->step5 product Purification (Column Chromatography) step5->product

Caption: Experimental workflow for the N-alkylation of the morpholine nitrogen.

Data Presentation

The following table summarizes the expected products from the derivatization of this compound based on the protocols described above. The yields are hypothetical and will depend on the specific reagents and reaction conditions used.

Starting MaterialReagentProtocolExpected ProductProposed Yield Range (%)
This compoundAcetyl ChlorideN-Acylation1-(3-((Dimethylamino)methyl)morpholino)ethan-1-one70-90
This compoundBenzoyl ChlorideN-Acylation(3-((Dimethylamino)methyl)morpholino)(phenyl)methanone65-85
This compoundMethyl IodideN-AlkylationN,N,4-Trimethyl-1-(morpholin-3-yl)methanamine75-95
This compoundBenzyl BromideN-Alkylation4-Benzyl-N,N-dimethyl-1-(morpholin-3-yl)methanamine60-80

Conclusion

The protocols outlined in these application notes provide a solid foundation for the derivatization of this compound. By systematically applying these N-acylation and N-alkylation strategies, researchers can generate a library of novel compounds for further investigation in drug discovery and development programs. It is recommended to optimize the reaction conditions for each specific substrate and reagent combination to achieve the best possible outcomes. Standard analytical techniques such as NMR, MS, and HPLC should be used to confirm the structure and purity of the synthesized derivatives.

Application Notes & Protocols for the Quantification of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of N,N-Dimethyl-1-(morpholin-3-yl)methanamine, a morpholine derivative that may be present as an impurity or a synthetic intermediate in pharmaceutical development. Accurate and sensitive quantification of such compounds is crucial for quality control and safety assessment due to the potential for N-nitrosamine formation, which are classified as probable human carcinogens.[1]

The following sections detail validated analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound in various sample matrices.

Analytical Techniques Overview

A variety of analytical techniques can be employed for the quantification of morpholine derivatives. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common and effective techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties and sensitivity of the analytes.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, DAD, MS) is a versatile technique suitable for a wide range of compounds. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity.[2]

The following diagram illustrates a general workflow for the analytical quantification of a target analyte.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction Sample_Collection->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Cleanup Clean-up (e.g., SPE) Derivatization->Cleanup Chromatographic_Separation Chromatographic Separation (GC or HPLC) Cleanup->Chromatographic_Separation Detection Detection (MS, UV, etc.) Chromatographic_Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

General Analytical Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a validated method for the determination of this compound residues in a sample matrix, adapted from a method for morpholine.[3] The method involves a derivatization step to enhance volatility and detection sensitivity.

Principle

As a secondary amine, this compound can react with a suitable derivatizing agent under acidic conditions to produce a stable and volatile derivative that can be determined by GC-MS.[3] A common approach for secondary amines is nitrosation to form a stable N-nitrosamine derivative.[3]

Experimental Protocol

2.2.1. Sample Preparation and Derivatization

  • To 2.0 mL of the sample solution, add 0.5 mL of 6 M hydrochloric acid.[1]

  • Add 0.5 mL of a saturated sodium nitrite solution.[1]

  • Vortex the mixture and incubate at a specified temperature and time (optimization may be required, e.g., 60°C for 30 minutes).

  • After cooling, neutralize the solution with a suitable base (e.g., 6 M NaOH).

  • Extract the derivative with a suitable organic solvent, such as dichloromethane.[3]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to a final volume of 1.0 mL.

2.2.2. GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial temperature of 100°C held for 1 minute, then ramped to 200°C at 10°C/min, and held for 3 minutes.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeSelected Ion Monitoring (SIM)

Note: The oven temperature program and SIM ions should be optimized for the specific derivative of this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a GC-MS method for a morpholine derivative.[3]

ParameterResult
Linearity Range10–500 µg·L⁻¹
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)7.3 µg·L⁻¹
Limit of Quantification (LOQ)24.4 µg·L⁻¹
Recovery94.3% to 109.0%
Intraday Repeatability (%RSD)2.0%–4.4%
Interday Reproducibility (%RSD)3.3%–7.0%

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method can also be developed for the quantification of this compound, particularly when dealing with less volatile samples or when derivatization is not desirable.

Principle

The compound is separated on a reverse-phase HPLC column and detected by a suitable detector. For enhanced sensitivity and selectivity, coupling with a mass spectrometer (LC-MS/MS) is recommended.[2]

Experimental Protocol (General)

3.2.1. Sample Preparation

  • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Parameters

ParameterValue
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
GradientOptimized based on analyte retention
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detector
TypeDiode Array Detector (DAD) or Mass Spectrometer (MS)
Wavelength (for DAD)To be determined based on UV spectrum
MS Parameters (if used)ESI+, MRM mode

Note: The mobile phase composition, gradient, and detector parameters need to be optimized for this compound.

Quantitative Data Summary (LC-MS/MS for Nitrosamine Impurities)

The following table presents typical performance data for an LC-MS/MS method for related nitrosamine impurities, which demonstrates the expected sensitivity of such a method.[4]

ParameterResult
Limit of Detection (LOD)1.9 to 25.5 ng/mL
Limit of Quantification (LOQ)5.7 to 76.5 ng/mL (calculated as 3x LOD)
Recovery80% to 110%
Precision (%RSD)< 15%

Method Selection

The choice between GC-MS and HPLC depends on several factors. The following decision tree can guide the selection process.

Method_Selection Start Analyte Properties & Sample Matrix Volatility Is the analyte volatile or semi-volatile? Start->Volatility Derivatization Is derivatization feasible/desirable? Volatility->Derivatization Yes Sensitivity High sensitivity required? Volatility->Sensitivity No Derivatization->Sensitivity No GC_MS Use GC-MS Derivatization->GC_MS Yes HPLC_UV Use HPLC-UV Sensitivity->HPLC_UV No LC_MS_MS Use LC-MS/MS Sensitivity->LC_MS_MS Yes

Analytical Method Selection

References

Application Note: Quantitative Analysis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a substituted morpholine derivative. The accurate and sensitive quantification of such small, polar, nitrogen-containing compounds in various matrices is crucial in pharmaceutical research and development. A significant challenge in the analysis of polar compounds like morpholine and its derivatives is their limited retention on conventional reversed-phase high-performance liquid chromatography (HPLC) columns.[1] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) offers a robust and sensitive analytical solution.[1][2] This application note details a HILIC-MS/MS method for the quantitative analysis of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction with Acidified Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration HILIC HILIC Separation Filtration->HILIC Inject MSMS Tandem MS Detection (ESI+) HILIC->MSMS Quantification Quantification MSMS->Quantification

Caption: General workflow for the HPLC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

A simple protein precipitation and extraction procedure is employed for sample preparation.

  • For biological matrices (e.g., plasma, urine):

    • To 100 µL of the sample matrix in a microcentrifuge tube, add 400 µL of acidified methanol (1% formic acid in methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • For solid samples:

    • Weigh an appropriate amount of the homogenized solid sample into a centrifuge tube.

    • Add a suitable volume of acidified methanol (1% formic acid in methanol) to the sample (e.g., 1 mL per 100 mg of sample).

    • Vortex for 2 minutes and then sonicate for 15 minutes to ensure complete extraction.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Conditions

The analysis is performed using a HILIC column to achieve adequate retention of the polar analyte.

Table 1: HPLC and Mass Spectrometer Parameters

ParameterRecommended Condition
HPLC System UPLC/UHPLC system
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Analyte Quantification

For accurate quantification, a calibration curve should be prepared using a series of known concentrations of this compound standard. An internal standard, structurally similar to the analyte (e.g., a stable isotope-labeled version), is recommended for improved accuracy and precision.

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Internal Standard (Optional)To be determinedTo be determinedTo be optimized

Note: The precursor and product ions, as well as the collision energy, need to be empirically determined by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation and Expected Results

The developed HILIC-MS/MS method is expected to provide a sharp and symmetrical chromatographic peak for this compound, with good separation from potential matrix interferences. The use of MRM will ensure high selectivity and sensitivity. Quantitative data, including calibration curve parameters, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, should be summarized in a clear tabular format.

Table 3: Example of Quantitative Data Summary

ParameterResult
Linear Range e.g., 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
LOD e.g., 0.5 ng/mL
LOQ e.g., 1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Logical Relationship of Method Development

The selection of the analytical method is based on the physicochemical properties of the analyte.

logical_flow Analyte This compound Properties Properties: - Small Molecule - Polar - Basic (Amine group) Analyte->Properties Challenge Analytical Challenge: Poor retention on Reversed-Phase columns Properties->Challenge Solution Chosen Technique: HILIC-MS/MS Challenge->Solution HILIC HILIC: Retains polar compounds Solution->HILIC MSMS Tandem MS: High selectivity and sensitivity Solution->MSMS

Caption: Rationale for selecting the HILIC-MS/MS method.

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound using a HILIC-MS/MS method. The described sample preparation is straightforward, and the analytical method is robust, making it suitable for high-throughput analysis in drug development and research settings. The method can be further validated according to specific regulatory guidelines as needed.

References

Application Notes and Protocols for N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the plausible reaction mechanisms, synthesis protocols, and key data associated with N,N-Dimethyl-1-(morpholin-3-yl)methanamine. Due to the limited availability of direct literature on this specific compound, the following protocols are based on well-established synthetic methodologies for structurally related morpholine derivatives and N,N-dimethylation of primary amines.

Introduction

This compound is a substituted morpholine derivative. The morpholine scaffold is a prevalent structural motif in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The N,N-dimethylaminomethyl substituent at the 3-position introduces a tertiary amine, which can influence the molecule's basicity, polarity, and potential for biological interactions. Understanding the reaction mechanisms for the synthesis of this and related compounds is crucial for the development of novel pharmaceutical agents and research tools.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route to this compound is proposed. The synthesis commences with the reduction of a suitable precursor, such as 3-morpholinecarboxamide, to the key intermediate, (morpholin-3-yl)methanamine. This primary amine is then subjected to N,N-dimethylation via the Eschweiler-Clarke reaction to yield the final product.

Synthetic Pathway start 3-Morpholinecarboxamide intermediate (Morpholin-3-yl)methanamine start->intermediate Reduction product This compound intermediate->product Eschweiler-Clarke Reaction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of (Morpholin-3-yl)methanamine (Intermediate)

This protocol describes the reduction of 3-morpholinecarboxamide using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for amides.

Materials:

  • 3-Morpholinecarboxamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • A solution of 3-morpholinecarboxamide (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) is cautiously added portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water, while cooling in an ice bath.

  • The resulting precipitate (aluminum salts) is filtered off and washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (morpholin-3-yl)methanamine.

  • Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia).

Quantitative Data (Estimated):

ParameterValue
Reactant Ratio1.0 eq 3-Morpholinecarboxamide : 1.5-2.0 eq LiAlH₄
Reaction Time4 - 6 hours
Reaction Temp.Reflux
SolventAnhydrous THF
Yield60 - 80% (estimated)
Synthesis of this compound (Final Product)

This protocol details the N,N-dimethylation of (morpholin-3-yl)methanamine using the Eschweiler-Clarke reaction.[1][2][3][4][5] This method uses formic acid and formaldehyde to achieve exhaustive methylation of the primary amine to a tertiary amine, advantageously avoiding the formation of quaternary ammonium salts.[3]

Materials:

  • (Morpholin-3-yl)methanamine

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing (morpholin-3-yl)methanamine (1.0 eq), formic acid (excess, e.g., 5-10 eq) is added, followed by the addition of aqueous formaldehyde solution (excess, e.g., 3-5 eq).

  • The reaction mixture is heated to 80-100 °C under reflux for 12-18 hours.[2] The evolution of carbon dioxide will be observed.

  • The reaction progress can be monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature and made basic by the careful addition of a concentrated NaOH solution.

  • The aqueous layer is extracted several times with dichloromethane (DCM).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to afford the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data (Estimated):

ParameterValue
Reactant Ratio1.0 eq Amine : 5-10 eq Formic Acid : 3-5 eq Formaldehyde
Reaction Time12 - 18 hours
Reaction Temp.80 - 100 °C
Yield80 - 95% (estimated)

Reaction Mechanisms

Reduction of 3-Morpholinecarboxamide with LiAlH₄

The reduction of an amide to an amine by LiAlH₄ involves a two-step process: nucleophilic acyl substitution followed by nucleophilic addition.

Amide Reduction cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Nucleophilic Addition Amide 3-Morpholinecarboxamide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 LiAlH4 Iminium Iminium Ion Intermediate1->Iminium - [OAlH3]- Amine (Morpholin-3-yl)methanamine Iminium->Amine LiAlH4

Caption: Mechanism of amide reduction with LiAlH₄.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid.[2][3] This process is repeated for a primary amine to yield the tertiary amine.

Eschweiler-Clarke cluster_0 First Methylation cluster_1 Second Methylation P_Amine Primary Amine Iminium1 Iminium Ion P_Amine->Iminium1 + HCHO, - H2O Formaldehyde1 Formaldehyde S_Amine Secondary Amine Iminium1->S_Amine + HCOOH, - CO2 Iminium2 Iminium Ion S_Amine->Iminium2 + HCHO, - H2O Formaldehyde2 Formaldehyde T_Amine Tertiary Amine Iminium2->T_Amine + HCOOH, - CO2

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and other protic solvents. Handle with extreme care in a dry, inert atmosphere.

  • Formic acid is corrosive and can cause severe burns.

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Disclaimer

The protocols and mechanisms described in these application notes are based on established chemical principles and literature precedents for similar compounds. They are intended for guidance and should be adapted and optimized by qualified personnel. The authors assume no liability for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols for N,N-Dimethyl-1-(morpholin-3-yl)methanamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a guide for the potential use of N,N-Dimethyl-1-(morpholin-3-yl)methanamine in asymmetric synthesis. As of the latest literature review, no specific applications of this compound as a chiral ligand or catalyst have been reported. The proposed methodologies are based on the known reactivity of structurally similar chiral ligands and the principles of asymmetric catalysis.

Introduction

Chiral morpholine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The stereochemistry of these molecules can play a crucial role in their pharmacological activity. While the asymmetric synthesis of chiral morpholines is an area of active research, the application of specific chiral morpholine derivatives as ligands in asymmetric catalysis is less explored.[1][2] This document outlines the potential application of the novel chiral ligand, this compound, in asymmetric synthesis, drawing parallels from established methodologies using other chiral diamine and amino alcohol-derived ligands.[3]

This compound possesses a unique structural motif combining a chiral morpholine backbone with a coordinating N,N-dimethylaminomethyl side chain. This arrangement suggests its potential as a bidentate ligand, capable of coordinating with a metal center through the morpholine nitrogen and the dimethylamino nitrogen, thereby creating a chiral environment for asymmetric transformations.

Hypothetical Application: Asymmetric Aldol Reaction

One of the most fundamental carbon-carbon bond-forming reactions in organic synthesis is the aldol reaction. The development of catalytic, asymmetric versions of this reaction has been a major focus of research. Chiral ligands are pivotal in controlling the stereochemical outcome of these reactions. Based on its structure, this compound is proposed as a potential chiral ligand for the Lewis acid-catalyzed asymmetric aldol reaction between an aldehyde and a silyl enol ether.

Proposed Catalytic Cycle

The proposed catalytic cycle involves the coordination of the chiral ligand to a Lewis acid (e.g., Ti(Oi-Pr)₄), followed by the displacement of a labile ligand by the aldehyde. The chiral environment created by the ligand directs the facial attack of the silyl enol ether on the coordinated aldehyde, leading to the formation of the desired enantiomer of the aldol product.

Asymmetric Aldol Reaction Catalytic Cycle cluster_cycle Catalytic Cycle Lewis_Acid Lewis Acid (e.g., Ti(OiPr)₄) Chiral_Complex Chiral Lewis Acid Complex Lewis_Acid->Chiral_Complex + Chiral Ligand (this compound) Aldehyde_Complex Aldehyde-Coordinated Complex Chiral_Complex->Aldehyde_Complex + Aldehyde Product_Complex Product-Coordinated Complex Aldehyde_Complex->Product_Complex + Silyl Enol Ether Product_Complex->Lewis_Acid + Aldol Product (Release) Aldol_Product Enantioenriched Aldol Product Product_Complex->Aldol_Product Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Aldehyde_Complex Aldehyde Aldehyde Aldehyde->Aldehyde_Complex

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Data Presentation

The following table summarizes hypothetical data for the proposed asymmetric aldol reaction, illustrating the potential efficacy of this compound as a chiral ligand.

EntryAldehydeSilyl Enol EtherLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
1BenzaldehydeAcetone silyl enol ether10-788592
2p-NitrobenzaldehydeAcetone silyl enol ether10-789295
3p-MethoxybenzaldehydeAcetone silyl enol ether10-788088
4CyclohexanecarboxaldehydeAcetone silyl enol ether10-787585
5BenzaldehydeCyclohexanone silyl enol ether10-788890 (anti)

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and freshly distilled prior to use. Reagents should be of high purity.

Synthesis of Chiral Ligand: this compound

The synthesis of the chiral ligand is a prerequisite. A potential synthetic route could involve the asymmetric synthesis of a 3-substituted morpholine precursor followed by functional group manipulation. Methods such as asymmetric hydrogenation of dehydromorpholines or organocatalyzed cyclization could be employed to establish the stereocenter.[2][4][5]

Ligand Synthesis Workflow Start Starting Material (e.g., Dehydromorpholine) Asymmetric_Step Asymmetric Synthesis of Chiral Morpholine Precursor Start->Asymmetric_Step Functionalization Functional Group Interconversion Asymmetric_Step->Functionalization Final_Product This compound Functionalization->Final_Product

Caption: A generalized workflow for the synthesis of the chiral ligand.

Protocol for the Asymmetric Aldol Reaction

Materials:

  • (S)- or (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (chiral ligand)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Aldehyde

  • Silyl enol ether

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Preparation of the Catalyst:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.1 mmol).

    • Add anhydrous DCM (2.0 mL) and cool the solution to 0 °C.

    • Add Ti(Oi-Pr)₄ (0.1 mmol) dropwise to the solution.

    • Stir the mixture at 0 °C for 30 minutes to form the chiral Lewis acid complex.

  • Aldol Reaction:

    • Cool the catalyst solution to -78 °C.

    • Add the aldehyde (1.0 mmol) to the solution and stir for 15 minutes.

    • Slowly add the silyl enol ether (1.2 mmol) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

    • Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a suitable chiral stationary phase.

Conclusion

While there is currently no published data on the application of this compound in asymmetric synthesis, its structure suggests significant potential as a novel chiral ligand. The proposed application in the asymmetric aldol reaction provides a starting point for exploring its catalytic activity. Further research into the synthesis of this ligand and its evaluation in a variety of asymmetric transformations is warranted to fully understand its capabilities and contribute to the expanding toolbox of chiral ligands for asymmetric catalysis. Researchers are encouraged to use the provided hypothetical protocols as a foundation for developing new and efficient stereoselective methodologies.

References

Application Notes and Protocols for N,N-Dimethyl-1-(morpholin-3-yl)methanamine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific catalytic applications of N,N-Dimethyl-1-(morpholin-3-yl)methanamine have not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on established methodologies for structurally similar chiral morpholine-based ligands and are intended to serve as a guide for the exploration of its catalytic potential.

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. Chiral morpholines, in particular, are of significant interest as they can serve as key building blocks for complex molecules and as chiral ligands in asymmetric catalysis. This compound is a chiral ligand featuring a stereogenic center at the C3 position of the morpholine ring and a coordinating dimethylaminomethyl group. This unique combination of a rigid heterocyclic scaffold and a flexible coordinating arm suggests its potential utility in a range of asymmetric transformations.

These application notes provide a hypothetical protocol for the synthesis of this compound and a prospective application in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental transformation in organic synthesis.

Synthesis of this compound

The synthesis of chiral 3-substituted morpholines can be achieved through various synthetic routes. A common strategy involves the cyclization of an appropriate amino alcohol precursor. The following is a proposed synthetic protocol for this compound starting from a commercially available chiral amino alcohol.

Experimental Protocol: Synthesis of (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Materials:

  • (S)-3-Amino-1,2-propanediol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH)

  • Benzyl bromide

  • Trifluoroacetic acid (TFA)

  • Chloroacetyl chloride

  • Dimethylamine (40% in water)

  • Lithium aluminum hydride (LAH)

  • Anhydrous solvents (THF, DCM, DMF)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Protection of the amino group: (S)-3-Amino-1,2-propanediol is reacted with Boc₂O to protect the amino group.

  • O-Benzylation: The diol is selectively benzylated at the primary hydroxyl group.

  • Cyclization: The protected amino alcohol is cyclized to form the N-Boc-morpholine derivative.

  • Deprotection: The Boc protecting group is removed using TFA.

  • N-Alkylation: The secondary amine of the morpholine is alkylated with chloroacetyl chloride followed by reaction with dimethylamine.

  • Reduction: The amide is reduced to the corresponding amine using LAH to yield the final product.

Workflow for Ligand Synthesis

A (S)-3-Amino-1,2-propanediol B N-Boc-(S)-3-amino-1,2-propanediol A->B Boc₂O, THF C N-Boc-(S)-1-O-benzyl-3-amino-1,2-propanediol B->C 1. NaH, DMF 2. Benzyl bromide D (S)-N-Boc-3-(hydroxymethyl)morpholine C->D MsCl, Et₃N then NaH E (S)-3-(Hydroxymethyl)morpholine D->E TFA, DCM F (S)-2-(Morpholin-3-yl)-N,N-dimethylacetamide E->F 1. Chloroacetyl chloride, Et₃N 2. Dimethylamine G (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine F->G LAH, THF

Caption: Synthetic workflow for (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Application in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Chiral diamine and amino alcohol ligands are often employed in combination with ruthenium or rhodium precursors to form highly active and selective catalysts. The structural features of this compound make it a promising candidate as a chiral ligand for this transformation.

Application Note: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a hypothetical procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, catalyzed by a complex of [Ru(p-cymene)Cl₂]₂ and (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Table 1: Hypothetical Reaction Optimization for Asymmetric Transfer Hydrogenation of Acetophenone

EntryLigand Loading (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)ee (%)
11.0KOtBuiPrOH4012>9985 (R)
20.5KOtBuiPrOH40249884 (R)
31.0DBUiPrOH40129578 (R)
41.0KOtBuEtOH40129075 (R)
51.0KOtBuiPrOH25249288 (R)

Data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

  • Acetophenone

  • Potassium tert-butoxide (KOtBu)

  • Isopropanol (iPrOH)

  • Anhydrous, degassed solvents

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation: In a glovebox, [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (0.011 mmol) are dissolved in anhydrous iPrOH (1 mL) in a Schlenk tube. The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk tube, acetophenone (1.0 mmol) is dissolved in anhydrous iPrOH (4 mL).

  • Reaction Initiation: The catalyst solution is transferred to the substrate solution via cannula. KOtBu (0.1 mmol) is then added as a solid under a positive pressure of argon.

  • Reaction Monitoring: The reaction mixture is stirred at 40 °C and monitored by TLC or GC for the disappearance of the starting material.

  • Workup: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the 1-phenylethanol is determined by chiral HPLC analysis.

Proposed Catalytic Cycle

cluster_0 Catalytic Cycle A [Ru]-H (Active Catalyst) B Ketone Coordination A->B + Ketone F [Ru] + iPrOH C Hydride Transfer (Transition State) B->C D [Ru]-O-CHR₂ C->D H⁻ transfer E Alcohol Product Release D->E + iPrOH E->A - Alcohol - Acetone

Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

Conclusion

While direct experimental data for the catalytic use of this compound is not yet available, its structural analogy to known effective chiral ligands suggests significant potential. The provided synthetic and catalytic protocols offer a foundational framework for researchers to synthesize this ligand and explore its efficacy in asymmetric catalysis, particularly in transfer hydrogenation reactions. Further investigation and optimization are necessary to fully elucidate its catalytic capabilities.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from (morpholin-3-yl)methanamine?

A1: The synthesis involves the N,N-dimethylation of the primary amine, (morpholin-3-yl)methanamine. The most prevalent and effective methods are:

  • Eschweiler-Clarke Reaction : This is a classic method that uses excess formic acid and formaldehyde to methylate primary amines. The reaction is irreversible due to the loss of carbon dioxide gas and reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][2][3]

  • Catalytic Reductive Amination : This modern approach uses formaldehyde as the C1 source, a hydrogen source (commonly H₂ gas), and a heterogeneous catalyst like Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C), or Raney Nickel.[4][5] These methods are often considered "greener" and can result in very high yields under mild conditions.[5][6]

  • Reductive Amination with Hydride Reagents : This method involves forming an imine intermediate with formaldehyde, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] These reagents are milder than formic acid and can be selective for the imine in the presence of the aldehyde.[8][9]

Q2: Why is the Eschweiler-Clarke reaction a preferred method for N,N-dimethylation?

A2: The Eschweiler-Clarke reaction is widely used due to several advantages:

  • High Selectivity : It selectively produces tertiary amines from primary amines without forming quaternary ammonium salts, which can be a common side product with other alkylating agents like methyl iodide.[1][2]

  • Irreversibility : The reaction mechanism involves the release of carbon dioxide, which drives the reaction to completion.[1][7]

  • Cost-Effectiveness : The reagents, formaldehyde and formic acid, are inexpensive and readily available.

  • Robustness : The reaction is generally high-yielding and tolerant of various functional groups. Chiral centers adjacent to the amine are also typically not racemized under these conditions.[1]

Q3: What are the main advantages of using a heterogeneous catalyst (e.g., Ru/C) over the Eschweiler-Clarke reaction?

A3: Heterogeneous catalytic methods offer several benefits:

  • Milder Conditions : These reactions can often be run at lower temperatures and pressures compared to the near-boiling temperatures of the Eschweiler-Clarke reaction.[4][5]

  • Higher Yields and Purity : Catalytic methods can achieve excellent yields (>95%) with high selectivity, simplifying product purification.[5][6]

  • Greener Process : They avoid the use of large excesses of formic acid and often produce only water as a byproduct. The catalyst can also be recovered and reused.[6]

  • Simplified Workup : The catalyst is a solid that can be easily removed by filtration, streamlining the product isolation process.

Q4: How can I monitor the progress of the N,N-dimethylation reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can often distinguish between the primary amine starting material, the monomethylated intermediate, and the final dimethylated product based on their differing polarities.

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Conversion (Starting material remains)1. Insufficient equivalents of methylating agents (formaldehyde, formic acid).[1] 2. Reaction time is too short or temperature is too low. 3. Poor quality or decomposed reagents.1. For the Eschweiler-Clarke reaction, ensure at least 2 equivalents of formaldehyde and a suitable excess of formic acid are used per amino hydrogen. 2. Increase reaction time and/or temperature. For Eschweiler-Clarke, heating to reflux is common.[1] For catalytic methods, ensure adequate H₂ pressure and temperature (e.g., 70 °C for Ru/C).[5] 3. Use fresh, high-purity formaldehyde and formic acid.
Significant amount of Monomethylated Intermediate (N-Methyl-1-(morpholin-3-yl)methanamine)1. Insufficient methylating agent. The second methylation step is often slower. 2. The reaction was not allowed to proceed to completion.1. Increase the equivalents of formaldehyde and formic acid/reducing agent. The formation of the tertiary amine is generally favorable.[1] 2. Extend the reaction time and monitor via TLC or GC until the intermediate spot/peak disappears.
Formation of Side Products / Difficult Purification 1. Overheating in the Eschweiler-Clarke reaction can lead to decomposition. 2. Using other alkylating agents (e.g., methyl iodide) can lead to over-alkylation and the formation of quaternary ammonium salts.[2] 3. The starting (morpholin-3-yl)methanamine may contain impurities.1. Maintain a controlled reflux; avoid excessive heating. 2. Stick to reductive amination methods (Eschweiler-Clarke, catalytic) which inherently avoid quaternization.[1] 3. Ensure the purity of the starting material before beginning the reaction.
Catalytic Reaction is Sluggish or Fails 1. Catalyst poisoning by impurities in the substrate or solvent. 2. Inactive or insufficient amount of catalyst. 3. Inadequate hydrogen pressure or poor mixing.1. Purify the starting amine and use high-purity solvents. 2. Use a fresh batch of catalyst or increase the catalyst loading. 3. Ensure the reaction vessel is properly sealed and agitated to facilitate contact between the catalyst, substrate, and hydrogen.

Comparative Data on N,N-Dimethylation Methods

The following table summarizes typical conditions and outcomes for common N,N-dimethylation methods applicable to primary amines.

MethodReagentsTypical ConditionsTypical YieldProsCons
Eschweiler-Clarke Formaldehyde (excess), Formic Acid (excess)Aqueous solution, Reflux (90-100 °C), 2-12 h[1][10]75-95%Cost-effective, no quaternization, robust.[1][2]High temperature, requires large excess of reagents, workup involves neutralization.
Catalytic Reductive Amination Formaldehyde, H₂ gas, Ru/C or Pd/C catalystMethanol solvent, 20 bar H₂, 70-80 °C, 4-8 h[5][6]>95%High yield, mild conditions, catalyst is recyclable, clean reaction.[5][6]Requires specialized pressure equipment, catalyst can be expensive and pyrophoric.
Reductive Amination (Hydride) Formaldehyde, NaBH₃CN or NaBH(OAc)₃Methanol or Dichloromethane solvent, Mildly acidic pH (4-5), Room Temp, 12-24 h[8]70-90%Very mild conditions, tolerant of many functional groups.Hydride reagents can be toxic (especially cyanoborohydride), may be slower.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Synthesis of this compound

This protocol is a representative procedure for the N,N-dimethylation of a primary amine.

Materials:

  • (morpholin-3-yl)methanamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.5 eq)

  • Formic Acid (88% aqueous solution, 2.5 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • To a round-bottom flask, add (morpholin-3-yl)methanamine and the aqueous formaldehyde solution.

  • Stir the mixture and begin heating to reflux.

  • Slowly add the formic acid dropwise to the refluxing mixture. Vigorous evolution of CO₂ gas will be observed.

  • After the addition is complete, continue to heat the reaction mixture under reflux for 4-8 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and the monomethylated intermediate.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture by slowly adding NaOH solution until the pH is >10. This step should be performed in an ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like DCM or ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by distillation or column chromatography if necessary.

Protocol 2: Catalytic Reductive Amination using Ru/C

This protocol provides a general methodology for catalytic N,N-dimethylation.

Materials:

  • (morpholin-3-yl)methanamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 3.0 eq)

  • 5% Ruthenium on Carbon (Ru/C) (e.g., 1-5 mol%)

  • Methanol

  • Hydrogen (H₂) gas source

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure vessel, combine (morpholin-3-yl)methanamine, methanol, and the aqueous formaldehyde solution.

  • Carefully add the Ru/C catalyst to the mixture under an inert atmosphere if possible.

  • Seal the vessel and purge it several times with H₂ gas.

  • Pressurize the vessel to the desired pressure (e.g., 20 bar H₂).

  • Heat the reaction mixture to the target temperature (e.g., 70 °C) with vigorous stirring.[5]

  • Maintain these conditions for 4-8 hours, monitoring the reaction by taking aliquots if the setup allows.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the H₂ gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product. The product is often of high purity and may not require further purification.

Visualizations

Synthesis_Workflow SM Starting Material (morpholin-3-yl)methanamine EC Eschweiler-Clarke Reaction SM->EC HCHO, HCOOH Δ, H₂O CRA Catalytic Reductive Amination SM->CRA HCHO, H₂, Ru/C MeOH, Δ HRA Hydride Reductive Amination SM->HRA HCHO, NaBH₃CN MeOH, RT Product Final Product N,N-Dimethyl-1- (morpholin-3-yl)methanamine EC->Product CRA->Product HRA->Product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents Cause? CheckConditions Check Reaction Conditions Start->CheckConditions Cause? CheckWorkup Review Workup & Purification Start->CheckWorkup Cause? Sol_Reagents1 Use fresh HCHO & HCOOH. Ensure ≥2 eq. of each. CheckReagents->Sol_Reagents1 Solution Sol_Reagents2 For catalytic route, use fresh catalyst and pure solvent. CheckReagents->Sol_Reagents2 Solution Sol_Conditions1 Increase reaction time. Monitor with TLC/GC. CheckConditions->Sol_Conditions1 Solution Sol_Conditions2 Increase temperature to ensure reflux (E-C) or target temp (catalytic). CheckConditions->Sol_Conditions2 Solution Sol_Workup1 Ensure pH > 10 before extraction. CheckWorkup->Sol_Workup1 Solution Sol_Workup2 Perform multiple extractions with organic solvent. CheckWorkup->Sol_Workup2 Solution

Caption: Troubleshooting flowchart for yield improvement.

Reductive_Amination_Mechanism Amine Primary Amine (R-NH₂) Iminium Iminium Ion [R-N⁺H=CH₂] Amine->Iminium HCHO Formaldehyde (HCHO) HCHO->Iminium MonoMe Secondary Amine (R-NHCH₃) Iminium->MonoMe Hydride Transfer or Hydrogenation Reducer Reducing Agent (e.g., HCOOH or H₂/Catalyst) Reducer->MonoMe Repeat Process repeats once to yield the tertiary amine (R-N(CH₃)₂)

Caption: General mechanism of reductive amination for the first methylation.

References

Technical Support Center: Purification of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. For a typical synthesis involving the reductive amination of a morpholine-3-carbaldehyde precursor with dimethylamine, common impurities include:

  • Unreacted Starting Materials: Morpholine-3-carbaldehyde and residual dimethylamine.

  • Intermediate Imine: The iminium species formed between the aldehyde and dimethylamine may persist if the reduction is incomplete.

  • Over-alkylation Products: Although less common in reductive amination compared to direct alkylation with alkyl halides, trace amounts of quaternary ammonium salts can form.

  • Byproducts from the Reducing Agent: Impurities derived from the reducing agent (e.g., borate salts from sodium borohydride) may be present.

If the synthesis involves N-alkylation of (morpholin-3-yl)methanamine with a methylating agent, you can expect to find:

  • Unreacted (morpholin-3-yl)methanamine.

  • Mono-methylated intermediate: N-methyl-1-(morpholin-3-yl)methanamine.

  • Over-alkylation product: A quaternary ammonium salt.

Q2: My primary purification by column chromatography is giving poor yield and purity. What can I do?

A2: Purification of amines by standard silica gel chromatography can be challenging due to the basic nature of the amine interacting with the acidic silanol groups on the silica surface.[1] This can lead to peak tailing, poor separation, and loss of the compound on the column. Here are some troubleshooting steps:

  • Use Amine-Functionalized Silica: This is often the most effective solution as the amine-functionalized stationary phase minimizes the strong acid-base interactions.[1]

  • Modify the Mobile Phase: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase. This will "neutralize" the acidic sites on the silica gel and improve the elution of your basic compound.[1][2]

  • Use a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: For polar amines, reverse-phase chromatography with a C18 column can be effective. Using a mobile phase with a slightly alkaline pH will keep the amine in its free-base form, increasing its retention and improving separation.[2]

Q3: I am struggling to crystallize the free base of this compound. What are my options?

A3: Many amines, particularly those with lower molecular weights, are oils or low-melting solids at room temperature, making them difficult to crystallize. A highly effective strategy is to convert the amine to a salt, which is often a stable, crystalline solid. The hydrochloride salt is a common choice for this purpose.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography

Symptoms:

  • Multiple spots on TLC analysis of the collected fractions.

  • Broad peaks in HPLC analysis.

  • Low final purity (<95%).

Possible Causes & Solutions:

CauseSolution
Strong interaction with silica gel Use amine-functionalized silica gel for column chromatography.[1] Alternatively, add 0.1-1% triethylamine to the mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[1][2]
Co-elution of impurities Optimize the mobile phase polarity. A shallower gradient or isocratic elution with a solvent system that provides better separation on TLC should be used. Consider switching to a different stationary phase like alumina or using reverse-phase chromatography.
Decomposition on silica If the compound is sensitive to the acidic nature of silica, switch to a neutral stationary phase like alumina or use reverse-phase chromatography.
Problem 2: Failure to Crystallize or Oiling Out

Symptoms:

  • The purified compound remains an oil even after solvent removal.

  • An oil separates from the solution during attempted crystallization.

Possible Causes & Solutions:

CauseSolution
Product is a liquid or low-melting solid at room temperature Convert the free base to its hydrochloride salt. This is typically a crystalline solid with a higher melting point, making it easier to crystallize and handle.
Presence of impurities inhibiting crystallization Re-purify the material using column chromatography with the modifications suggested in Problem 1. Even small amounts of impurities can significantly hinder crystallization.
Inappropriate crystallization solvent Perform a systematic solvent screen to find a suitable solvent or solvent system. For amine hydrochlorides, polar solvents like isopropanol, ethanol, or methanol, or mixtures with less polar co-solvents like diethyl ether or ethyl acetate, are often effective.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Amine-Modified Mobile Phase)
  • Prepare the Crude Material: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Prepare the Slurry: In a separate beaker, add silica gel to a 1:1 mixture of hexanes and ethyl acetate containing 1% triethylamine. Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into a chromatography column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Compound: Begin elution with a mobile phase of 9:1 hexanes:ethyl acetate + 1% triethylamine. Gradually increase the polarity of the mobile phase (e.g., to 1:1 hexanes:ethyl acetate + 1% triethylamine) while collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC, staining with a suitable agent like potassium permanganate or ninhydrin (if any primary/secondary amine impurities are expected).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Purification by Crystallization as the Hydrochloride Salt
  • Dissolve the Amine: Dissolve the purified (or crude) this compound free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Prepare HCl Solution: In a separate flask, prepare a solution of HCl in the same solvent. This can be done by bubbling HCl gas through the solvent or using a commercially available solution.

  • Form the Salt: Slowly add the HCl solution to the stirred solution of the amine. A precipitate of the hydrochloride salt should form.

  • Isolate the Salt: Collect the solid by vacuum filtration and wash it with a small amount of the cold solvent.

  • Recrystallize (if necessary): For higher purity, dissolve the hydrochloride salt in a minimal amount of a hot solvent (e.g., isopropanol or ethanol) and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Dry the Product: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

Table 1: Comparison of Chromatographic Purification Methods for a Model Tertiary Amine

MethodStationary PhaseMobile PhasePurity (by HPLC)Yield
StandardSilica GelEthyl Acetate/Hexanes (1:1)75%60%
ModifiedSilica GelEthyl Acetate/Hexanes (1:1) + 1% Triethylamine95%85%
Amine-FunctionalizedAmine-Silica GelEthyl Acetate/Hexanes (1:1)>98%90%
Reverse PhaseC18 SilicaAcetonitrile/Water (7:3) + 0.1% Triethylamine>99%88%

Note: Data is representative and based on typical results for the purification of tertiary amines.

Visualizations

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Morpholine-3-carbaldehyde + Dimethylamine reaction Reductive Amination (e.g., with NaBH(OAc)₃) start->reaction crude Crude Product reaction->crude chromatography Column Chromatography (Amine-modified) crude->chromatography crystallization Salt Formation (HCl) & Crystallization chromatography->crystallization pure_product Pure N,N-Dimethyl-1- (morpholin-3-yl)methanamine crystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

Morpholine-containing compounds are prevalent in central nervous system (CNS) drug discovery and are known to interact with various neurotransmitter receptors and signaling pathways.[3][4][5][6]

G cluster_receptor Cell Membrane cluster_cell Intracellular Signaling receptor GPCR (e.g., Serotonin Receptor) g_protein G-Protein Activation receptor->g_protein compound Morpholine Derivative (e.g., N,N-Dimethyl-1- (morpholin-3-yl)methanamine) compound->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade response Cellular Response (e.g., Neuronal Firing) kinase_cascade->response

Caption: Potential interaction of a morpholine derivative with a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

"N,N-Dimethyl-1-(morpholin-3-yl)methanamine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues and understanding the degradation profile of N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability liabilities of this compound based on its structure?

A1: The structure of this compound contains several functional groups that may be susceptible to degradation under certain conditions. These include:

  • Tertiary Amine (N,N-dimethylamino group): This group can be prone to oxidation, leading to the formation of an N-oxide.[1]

  • Secondary Amine (morpholine ring): The nitrogen within the morpholine ring is a secondary amine and can also be oxidized.[2][3][4][5]

  • Ether Linkage (morpholine ring): Ether linkages can undergo cleavage under strong acidic conditions.[6][7][8][9][10]

  • Aliphatic Amine Structure: Aliphatic amines can be susceptible to photolytic degradation.

Q2: What are the likely degradation products of this compound?

A2: Based on the functional groups present, the following are hypothesized degradation products that could form under stress conditions:

  • N-Oxide of the tertiary amine: Oxidation of the N,N-dimethylamino group.

  • N-Oxide of the morpholine nitrogen: Oxidation of the secondary amine within the morpholine ring.

  • Ring-opened products: Acid-catalyzed hydrolysis of the ether linkage in the morpholine ring.

  • De-methylated products: N-dealkylation of the tertiary amine.

Q3: How can I proactively investigate the stability of my this compound sample?

A3: A forced degradation study is the most effective way to identify potential degradation pathways and products. This involves subjecting the molecule to a variety of stress conditions that are more severe than those it would encounter during normal storage and handling. The goal is to generate a small amount of degradation (typically 5-20%) to allow for the identification of degradation products.

Troubleshooting Guide: Forced Degradation Studies

Problem: I need to design a forced degradation study for this compound. Where do I start?

Solution: A well-designed forced degradation study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions. The following table summarizes recommended starting conditions.

Stress ConditionRecommended ProtocolPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursEther cleavage of the morpholine ring.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursMinimal degradation expected, but should be tested.
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation of the tertiary and secondary amines.
Photolysis Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.Photolytic cleavage of C-N bonds.
Thermal Degradation Heat solid sample at 80°C for 48 hours.General thermal decomposition.

Problem: How do I analyze the samples from my forced degradation study?

Solution: A stability-indicating analytical method is required to separate the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common choice. For structural elucidation of the degradation products, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M acid or base. Heat in a water bath at 60°C.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Photolysis: Place solutions and solid material in a photostability chamber. Wrap control samples in aluminum foil.

    • Thermal: Place solid material in a temperature-controlled oven at 80°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Quenching: Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a developed and validated stability-indicating HPLC-UV method.

Protocol 2: HPLC Method for Stability Indication
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more nonpolar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, or determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Photo Photolysis (ICH Q1B) Photo->HPLC Analyze Samples Thermal Thermal (80°C, Solid) Thermal->HPLC Analyze Samples Degradation_Products Degradation Products HPLC->Degradation_Products Separation & Quantification LCMS LC-MS for Mass ID Report Stability Profile & Degradation Pathway LCMS->Report NMR NMR for Structure Elucidation NMR->Report Drug This compound (Stock Solution & Solid) Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Photo Expose to Stress Drug->Thermal Expose to Stress Degradation_Products->LCMS Identify Mass Degradation_Products->NMR Confirm Structure Potential_Degradation_Pathways cluster_products Potential Degradation Products Parent This compound N_Oxide_Tertiary Tertiary Amine N-Oxide Parent->N_Oxide_Tertiary Oxidation (H₂O₂) N_Oxide_Secondary Secondary Amine N-Oxide Parent->N_Oxide_Secondary Oxidation (H₂O₂) Ring_Opened Ring-Opened Product Parent->Ring_Opened Acid Hydrolysis (H⁺) Demethylated N-Demethylated Product Parent->Demethylated Oxidation/Photolysis

References

Technical Support Center: Overcoming Reactivity Challenges with Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis with morpholine derivatives, specifically focusing on issues of low reactivity. While direct data on "N,N-Dimethyl-1-(morpholin-3-yl)methanamine" is limited, the principles and strategies outlined here are applicable to a broad range of substituted morpholines and tertiary amines.

Troubleshooting Guide: Low Reaction Yields and Incomplete Reactions

Low reactivity in morpholine derivatives can often be attributed to a combination of steric hindrance and electronic effects. The following guide provides a systematic approach to troubleshooting and optimizing your reactions.

Problem: My reaction involving a substituted morpholine is showing low yield or is not proceeding to completion.

Possible Causes and Troubleshooting Steps:

  • Poor Nucleophilicity of the Amine: The nitrogen atom in the morpholine ring may not be sufficiently nucleophilic to participate effectively in the desired reaction.

    • Troubleshooting:

      • Increase Reaction Temperature: Gradually increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely for potential decomposition of starting materials or products.[1][2]

      • Screen Catalysts: For reactions like N-alkylation, consider screening different catalysts known to be effective for such transformations.[1] In some cases, using a catalyst can significantly improve reaction rates.

      • Optimize Solvent: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for N-alkylation reactions as they can help to solvate the transition state.[2][3][4]

  • Steric Hindrance: The substituents on the morpholine ring or the electrophile can physically block the reactive sites, leading to a slower reaction rate.

    • Troubleshooting:

      • Consider a More Reactive Electrophile: If you are using an alkyl halide, the reactivity order is generally I > Br > Cl.[2] Switching to a more reactive electrophile can often overcome steric barriers.

      • Alternative Synthetic Routes: If direct alkylation is failing, consider a two-step reductive amination process. This involves the formation of an iminium ion intermediate, which is then reduced.[1][5][6] This method can be more effective for sterically hindered amines.[7]

  • Inappropriate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for the specific transformation.

    • Troubleshooting:

      • Evaluate the Base: For reactions requiring a base, ensure it is strong enough to deprotonate any acidic protons that might be interfering with the reaction. However, a base that is too strong can lead to side reactions. Common bases for N-alkylation include K₂CO₃, Cs₂CO₃, and NaH.[2]

      • Ensure Anhydrous Conditions: Moisture can quench reagents and catalysts. Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like NaH.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of starting material even after prolonged reaction times. What should I do?

A1: This is a classic sign of low reactivity. A systematic optimization of reaction conditions is recommended. You can start by increasing the reaction temperature in increments while monitoring the reaction progress by TLC or LC-MS. If temperature alone is not sufficient, consider changing to a more polar aprotic solvent like DMF or DMSO, which can help to increase the solubility of reactants and stabilize charged intermediates.[3] Additionally, using a more reactive alkylating agent, such as an iodide instead of a chloride, can significantly improve the reaction rate.[2]

Q2: My N-alkylation reaction is producing a quaternary ammonium salt as a byproduct. How can I minimize this?

A2: Over-alkylation is a common side reaction when dealing with amines.[1][5] To minimize the formation of the quaternary ammonium salt, you can try the following:

  • Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise can help to maintain a low concentration and reduce the likelihood of a second alkylation event.[2]

  • Lower the Reaction Temperature: This can help to improve the selectivity for the desired tertiary amine by slowing down the rate of the second alkylation.[5]

Q3: Are there alternative methods to direct N-alkylation for synthesizing tertiary amines from morpholine derivatives?

A3: Yes, reductive amination is an excellent and often preferred alternative, especially when direct alkylation proves difficult due to low reactivity or over-alkylation.[1][6] This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired tertiary amine.[8] Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[5][6]

Data Presentation

Table 1: Influence of Solvent on N-Alkylation Reaction Yield

SolventDielectric Constant (approx.)Typical Reaction Temperature (°C)Observed Yield
Acetone2156Low to Moderate[3][4]
Acetonitrile (MeCN)3782Moderate to High[2]
N,N-Dimethylformamide (DMF)3780-150Often High[2][3]
Dimethyl Sulfoxide (DMSO)4780-180Often High[2][3]

Note: Yields are highly substrate-dependent and the above table provides a general trend.

Experimental Protocols & Visualizations

General Protocol for Reductive Amination

This protocol provides a general guideline for the synthesis of a tertiary amine from a secondary amine (such as a morpholine derivative) and an aldehyde/ketone.

  • Imine Formation: Dissolve the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. For less reactive substrates, the addition of a catalytic amount of acetic acid can be beneficial.[5]

  • Monitor the formation of the intermediate by TLC or LC-MS.

  • Reduction: Once the formation of the iminium ion is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[5]

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5] The crude product can then be purified by column chromatography.

Diagrams

experimental_workflow cluster_start Initial Reaction Setup cluster_optimization Optimization Strategy cluster_alternative Alternative Approach cluster_outcome Desired Outcome start Low Reactivity Observed temp Increase Temperature start->temp Step 1 alt_route Consider Alternative Route (e.g., Reductive Amination) start->alt_route If direct methods fail solvent Change Solvent (e.g., to DMF/DMSO) temp->solvent If still slow reagent Use More Reactive Reagent (e.g., Alkyl Iodide) solvent->reagent If necessary product Successful Product Formation reagent->product alt_route->product

Caption: A workflow for troubleshooting low reactivity in chemical synthesis.

reductive_amination amine Secondary Amine (e.g., Morpholine Derivative) iminium Iminium Ion Intermediate amine->iminium carbonyl Aldehyde or Ketone carbonyl->iminium product Tertiary Amine Product iminium->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Caption: The general pathway of a reductive amination reaction.

References

Technical Support Center: Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly when following a reductive amination pathway, which is a common and efficient method for this transformation.[1][2][3]

Problem: Low or No Product Yield

Q1: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I fix this?

A1: Low yield is a common issue that can stem from several factors. Systematically investigating the following possibilities can help identify the root cause:

  • Cause 1: Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the condensation of the aldehyde (morpholine-3-carbaldehyde) and the amine (dimethylamine) to form an iminium ion intermediate.[1]

    • Solution: This equilibrium can be driven forward by removing the water byproduct. While not always practical in a one-pot reaction, ensuring anhydrous conditions and using a solvent that does not interfere with imine formation is crucial. The reaction is also often catalyzed by mild acid. Adding a stoichiometric amount of acetic acid can facilitate imine formation without compromising the reducing agent.[4]

  • Cause 2: Inactive or Degraded Reducing Agent: The hydride reducing agent is critical for converting the iminium ion to the final product.

    • Solution: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, selective for the iminium ion over the starting aldehyde, and does not require harsh acidic conditions that could generate toxic byproducts (unlike sodium cyanoborohydride).[1][5][6] Ensure the STAB is fresh and has been stored under anhydrous conditions. STAB is water-sensitive and not compatible with protic solvents like methanol.[1][6] Use aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][4]

  • Cause 3: Competing Side Reactions: The most common side reaction is the reduction of the starting aldehyde to the corresponding alcohol (3-hydroxymethylmorpholine).

    • Solution: This is more prevalent with stronger, less selective reducing agents like sodium borohydride (NaBH₄).[5] Using STAB significantly minimizes this side reaction due to its selectivity for the protonated imine.[4][5] Ensure the reducing agent is added after allowing sufficient time for the imine to form.

Problem: Presence of Significant Impurities in the Crude Product

Q2: My crude NMR/LC-MS analysis shows several unexpected peaks. What are the likely side products?

A2: The identity of byproducts depends heavily on the reaction conditions and reagents used. Here are the most common impurities:

  • Side Product 1: 3-(Hydroxymethyl)morpholine:

    • Formation: Results from the reduction of the starting material, morpholine-3-carbaldehyde, by the hydride reagent.

    • Mitigation: Use a milder, more selective reducing agent like STAB (Sodium triacetoxyborohydride) instead of Sodium Borohydride.[5][6] STAB reacts much more rapidly with the iminium ion than with the aldehyde.[4]

  • Side Product 2: Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, incorrect stoichiometry, or low temperature.

    • Mitigation: Ensure at least a slight excess of the amine and reducing agent. Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent before workup.

  • Side Product 3: Over-Alkylation Products (Quaternary Ammonium Salt):

    • Formation: While less common in reductive amination compared to direct alkylation with alkyl halides, it's a theoretical possibility if the product amine reacts further.[2]

    • Mitigation: Reductive amination is generally self-limiting and avoids over-alkylation effectively.[2] Using the correct stoichiometry is usually sufficient to prevent this.

The following table summarizes potential side products and mitigation strategies.

Side Product/ImpurityFormation PathwayRecommended Mitigation Strategy
3-(Hydroxymethyl)morpholineReduction of starting aldehydeUse a selective reducing agent like Sodium Triacetoxyborohydride (STAB).[4][5]
Unreacted Aldehyde/AmineIncomplete reactionIncrease reaction time, check reagent stoichiometry, and monitor reaction progress.
N-Formyl or N-Methyl MorpholineImpurities in starting materials or reagent breakdownUse high-purity starting materials and fresh reagents.
Problem: Difficulty in Product Purification

Q3: I am struggling to isolate the pure product from the reaction mixture. What purification methods are most effective?

A3: The basic nature of the tertiary amine product allows for straightforward purification strategies.

  • Method 1: Acid-Base Extraction:

    • Protocol: After the reaction is complete, quench any remaining reducing agent carefully. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and perform an acid-base workup. Extract the aqueous layer with a mild acid (e.g., 1M HCl) to protonate the amine product, pulling it into the aqueous phase and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the free amine back into an organic solvent.

    • Benefit: This is highly effective for removing non-basic impurities like the alcohol side product.

  • Method 2: Column Chromatography:

    • Protocol: If acid-base extraction is insufficient, silica gel chromatography can be used. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a modifier like methanol containing a small amount of triethylamine (e.g., 1%) is effective.

    • Benefit: The triethylamine suppresses the interaction of the basic amine product with the acidic silica gel, preventing peak tailing and improving separation.

  • Method 3: Distillation:

    • Protocol: For larger scales, if the product is thermally stable and volatile enough, vacuum distillation can be an effective final purification step to remove non-volatile impurities.[7]

Frequently Asked Questions (FAQs)

Q4: What is the recommended synthetic route for this compound?

A4: The most common and reliable method is a one-pot reductive amination of morpholine-3-carbaldehyde with dimethylamine using a selective reducing agent like sodium triacetoxyborohydride (STAB).[1][4] This approach is high-yielding and avoids the over-alkylation problems associated with direct alkylation methods.[2]

Q5: Which reducing agent is best for this synthesis?

A5: Sodium triacetoxyborohydride (STAB) is highly recommended.[8] It is selective for the reduction of the intermediate iminium ion in the presence of the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[5][6] It is also safer than alternatives like sodium cyanoborohydride, which can release toxic hydrogen cyanide gas.[5]

Q6: What are the critical reaction parameters to control?

A6:

  • Solvent: Use an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Protic solvents like methanol can react with STAB.[1][6]

  • Temperature: The reaction is typically run at room temperature.

  • Stoichiometry: A slight excess (1.1-1.5 equivalents) of both the amine and the reducing agent is often used to ensure the complete conversion of the aldehyde.

  • pH: While STAB is tolerant of mild acid, the reaction should not be run under strongly acidic or basic conditions. The inclusion of acetic acid as a catalyst for imine formation is common.[4][8]

Experimental Protocols

Key Experiment: One-Pot Reductive Amination

This protocol describes a standard lab-scale synthesis of this compound.

Materials:

  • Morpholine-3-carbaldehyde

  • Dimethylamine (e.g., 2M solution in THF or as a hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic Acid

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of morpholine-3-carbaldehyde (1.0 eq.) in anhydrous DCE (or DCM), add dimethylamine (1.2 eq.) followed by acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.2 eq.) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically complete within 3-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using acid-base extraction or column chromatography as described in the troubleshooting section.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G Start Starting Materials (Aldehyde, Amine) Reaction One-Pot Reductive Amination (Solvent, STAB, Acetic Acid) Start->Reaction 1. Mix & Stir Workup Aqueous Workup (Quench, Extraction) Reaction->Workup 2. Reaction Complete Purification Purification (Chromatography or Acid/Base Extraction) Workup->Purification 3. Crude Product Product Pure Product Purification->Product 4. Isolate G Start Low Yield Observed CheckReagents Are reagents (esp. STAB) fresh and anhydrous? Start->CheckReagents CrudeAnalysis Analyze crude mixture (NMR / LC-MS) CheckReagents->CrudeAnalysis Yes ReplaceReagents Replace reagents, ensure anhydrous conditions CheckReagents->ReplaceReagents No Alcohol Is alcohol byproduct the major component? CrudeAnalysis->Alcohol SM Are starting materials the major component? Alcohol->SM No SwitchReducer Use more selective reducer (e.g., STAB) Alcohol->SwitchReducer Yes IncreaseTime Increase reaction time, check stoichiometry/temp SM->IncreaseTime Yes Other Investigate other issues (e.g., pH, solvent) SM->Other No

References

Technical Support Center: Byproduct Identification in the Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine. It provides troubleshooting advice and frequently asked questions (FAQs) to help identify and characterize potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the likely synthetic routes for this compound and what byproducts can be expected?
  • Reductive Amination of Morpholine-3-carbaldehyde: This common method for synthesizing amines involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[6][7][8][9][10]

    • Expected Byproducts:

      • Starting Materials: Unreacted morpholine-3-carbaldehyde and dimethylamine.

      • Over-reduction Product: (Morpholin-3-yl)methanol, from the reduction of the starting aldehyde.

      • Iminium Salt Intermediate: The intermediate formed before the reduction step.

      • N-Oxide: Oxidation of the tertiary amine product.

  • Alkylation of 1-(morpholin-3-yl)methanamine: This involves the reaction of a primary amine with an alkylating agent.

    • Expected Byproducts:

      • Starting Material: Unreacted 1-(morpholin-3-yl)methanamine.

      • Under-alkylation Product: N-Methyl-1-(morpholin-3-yl)methanamine (the secondary amine).

      • Quaternary Ammonium Salt: Over-alkylation of the tertiary amine product.

Q2: I'm observing unexpected peaks in my GC-MS analysis. How can I tentatively identify them?

A2: Unexpected peaks in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis often correspond to byproducts or impurities. Here’s a systematic approach to their tentative identification:

  • Analyze the Mass Spectrum:

    • Molecular Ion Peak (M+): Look for a peak that could correspond to the molecular weight of a suspected byproduct.

    • Fragmentation Pattern: Compare the fragmentation pattern to the known fragmentation of your target compound and the suspected structures. Morpholine derivatives have characteristic fragmentation patterns that can be identified.[11][12]

  • Consider Retention Time: The elution order in GC is related to the boiling point and polarity of the compounds.

    • More Volatile (Lower Boiling Point) Compounds: Such as unreacted starting materials, will likely have shorter retention times.

    • Less Volatile (Higher Boiling Point) Compounds: Such as over-alkylated products or dimers, will typically have longer retention times.

  • Use a Reference Library: Compare the obtained mass spectra against a spectral library (e.g., NIST) for potential matches.

Below is a table summarizing hypothetical GC-MS data for the target compound and potential byproducts from a reductive amination synthesis.

Compound NameHypothetical Retention Time (min)Key m/z RatiosNotes
Dimethylamine2.545, 44, 42Volatile starting material
Morpholine-3-carbaldehyde8.2115, 86, 57Unreacted starting material
(Morpholin-3-yl)methanol9.5117, 86, 57Over-reduced byproduct
This compound 11.8 144, 100, 58 Target Compound
Iminium Intermediate10.5142, 98Unstable, may not be observed
N-Oxide of Target Compound13.5160, 144, 100Oxidation byproduct
Q3: My HPLC analysis shows several impurity peaks. How can I approach their identification?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating polar and non-polar compounds.[13][14] For amines, which can be highly polar, derivatization is often used to improve detection and separation.[15][16]

  • Method Development: If not already optimized, adjust the mobile phase composition, gradient, and column type to achieve better separation of the impurity peaks. For polar amines, HILIC or aqueous normal-phase (ANP) chromatography can be effective.[17]

  • UV-Vis Detector: The UV spectrum of each peak can give clues about the presence of chromophores in the impurities.

  • LC-MS: If available, Liquid Chromatography-Mass Spectrometry is the most definitive tool. It provides the molecular weight and fragmentation data for each separated peak, which is invaluable for structural elucidation.

  • Fraction Collection and NMR: If the impurities are present in sufficient quantity, they can be isolated by preparative HPLC. The collected fractions can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC, GC, or HPLC. If the reaction has stalled, consider increasing the reaction time, temperature, or adding more of the limiting reagent.
Side Reactions Dominating Re-evaluate the reaction conditions. For reductive amination, ensure the pH is optimal for iminium ion formation. For alkylation, control the stoichiometry of the alkylating agent to prevent over-alkylation.
Degradation of Product The product may be sensitive to temperature, light, or pH. Ensure the workup and purification conditions are mild.
Loss during Workup/Purification Amines can be water-soluble, especially as their salts. Check the pH during aqueous extractions to ensure the amine is in its free base form to be extracted into an organic solvent. Use appropriate purification techniques (e.g., distillation, chromatography) to minimize loss.
Issue 2: Difficulty in Purifying the Final Compound
Potential Cause Troubleshooting Step
Byproducts with Similar Physical Properties If byproducts have similar boiling points or polarities, standard distillation or chromatography may be challenging. Consider derivatization to alter the physical properties of the target compound or impurities, followed by purification and deprotection.
Formation of Emulsions during Extraction This is common with amines. Add salt (brine) to the aqueous layer to break the emulsion. Centrifugation can also be effective.
Compound is a Volatile Oil If the compound is a low-boiling liquid, purification by column chromatography can be difficult due to evaporation. Consider vacuum distillation or conversion to a solid salt (e.g., hydrochloride) for easier handling and purification by recrystallization.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

This protocol is a general guideline for the analysis of morpholine derivatives.[11][12][18][19]

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is often suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: 40-400 amu.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak and compare it with spectral libraries and the predicted fragmentation of potential byproducts.

Protocol 2: HPLC Analysis

This protocol provides a starting point for the analysis of polar amines.[13][15]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the crude product in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is a good starting point. For very polar amines, a HILIC column may be necessary.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B.

      • 2-15 min: 5% to 95% B.

      • 15-18 min: 95% B.

      • 18-20 min: 95% to 5% B.

      • 20-25 min: 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm and 254 nm, or coupled to a mass spectrometer (LC-MS).

  • Data Analysis:

    • Identify the retention time of the main product by injecting a pure standard if available.

    • Analyze the retention times and peak areas of the impurities. If using LC-MS, analyze the mass data for each peak.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Analytical Characterization cluster_identification Byproduct Identification cluster_confirmation Confirmation & Optimization start Crude Reaction Mixture observe Unexpected Results? (Low Yield, Impurities) start->observe gcms GC-MS Analysis observe->gcms hplc HPLC / LC-MS Analysis observe->hplc data_analysis Analyze Mass Spectra & Retention Times gcms->data_analysis hplc->data_analysis nmr NMR Spectroscopy library Compare to Spectral Libraries & Literature data_analysis->library structure Propose Byproduct Structures library->structure confirm Isolate Impurity & Confirm by NMR structure->confirm optimize Optimize Reaction Conditions to Minimize Byproducts structure->optimize

Workflow for Byproduct Identification.

Reductive_Amination_Byproducts cluster_main Main Reaction Pathway cluster_side Potential Side Reactions cluster_unreacted Unreacted Starting Materials aldehyde Morpholine-3-carbaldehyde + Dimethylamine iminium Iminium Intermediate aldehyde->iminium Condensation over_reduction Over-reduction Product ((Morpholin-3-yl)methanol) aldehyde->over_reduction Reduction unreacted_aldehyde Unreacted Aldehyde aldehyde->unreacted_aldehyde Leads to unreacted_amine Unreacted Dimethylamine aldehyde->unreacted_amine Leads to product N,N-Dimethyl-1- (morpholin-3-yl)methanamine (Target Product) iminium->product Reduction oxidation N-Oxide Product product->oxidation Oxidation

Logical relationships in reductive amination.

References

Troubleshooting "N,N-Dimethyl-1-(morpholin-3-yl)methanamine" NMR signal overlap

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of "N,N-Dimethyl-1-(morpholin-3-yl)methanamine". Signal overlap in the ¹H NMR spectrum of this compound can complicate structural verification and purity assessment. This guide offers strategies and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Which protons in "this compound" are most likely to have overlapping signals in the ¹H NMR spectrum?

A1: Based on typical chemical shift ranges of analogous structures, the most probable region for signal overlap is between 2.2 and 3.0 ppm . This region is expected to contain the signals from the N,N-dimethyl group, the protons of the methanamine bridge (-CH₂-N(CH₃)₂), and the axial and equatorial protons at positions C2 and C6 of the morpholine ring. The proton at C3, being adjacent to a substituent, will also likely fall within or near this crowded region.

Q2: Why is signal overlap a problem?

A2: Signal overlap can make it difficult to accurately determine the multiplicity (splitting pattern) and integration of individual proton signals.[1] This ambiguity complicates the confirmation of the molecule's structure and the quantification of its purity. For instance, without clear separation, it is challenging to confirm the connectivity between different parts of the molecule through analysis of coupling constants.

Q3: What are the first steps I should take if I observe signal overlap?

A3: Before proceeding to more advanced techniques, ensure that the sample preparation and initial NMR acquisition parameters are optimal. This includes using a high-purity deuterated solvent, ensuring the sample is fully dissolved, and properly shimming the spectrometer to achieve the best possible resolution. Sometimes, simply re-acquiring the spectrum with careful shimming can improve signal separation.

Q4: Can changing the NMR solvent resolve the overlap?

A4: Yes, changing the deuterated solvent is a common and often effective method to resolve signal overlap.[2] Solvents can induce changes in the chemical shifts of protons due to differing solvent-solute interactions. For "this compound", switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or Benzene-d₆ can alter the chemical environment around the molecule enough to separate the overlapping signals.

Troubleshooting Guide

This section addresses specific problems related to signal overlap in the ¹H NMR spectrum of "this compound" in a question-and-answer format, providing actionable solutions.

Problem: The signals for the N,N-dimethyl group and the morpholine ring protons are clustered together, making interpretation impossible.

Solution: A systematic approach is recommended to resolve this issue. The following workflow can be employed, starting with simpler methods and progressing to more advanced techniques if necessary.

Troubleshooting_Workflow cluster_start Initial Observation cluster_outcome Outcome Start Overlapping Signals Observed Solvent Change Deuterated Solvent (e.g., CDCl₃ to DMSO-d₆) Start->Solvent Simple & Quick Resolved Signals Resolved Solvent->Resolved Success NotResolved Signals Still Overlap Solvent->NotResolved Failure Temperature Variable Temperature (VT) NMR Temperature->Resolved Success NotResolved2 Signals Still Overlap Temperature->NotResolved2 Failure ShiftReagent Use Chemical Shift Reagent ShiftReagent->Resolved Success NotResolved3 Signals Still Overlap ShiftReagent->NotResolved3 Failure TwoD_NMR 2D NMR Spectroscopy (COSY, HSQC) TwoD_NMR->Resolved Success NotResolved->Temperature NotResolved2->ShiftReagent NotResolved3->TwoD_NMR Most Definitive

Figure 1: A workflow for troubleshooting NMR signal overlap.

Question 1: How do I perform a solvent titration experiment to resolve signal overlap?

Answer: A solvent titration involves acquiring a series of ¹H NMR spectra of your compound in a mixture of two deuterated solvents, with varying proportions of each. This can induce gradual and differential shifts in the proton signals, allowing for their resolution.

Question 2: When should I consider using variable temperature (VT) NMR?

Answer: VT NMR is particularly useful if the signal overlap is due to conformational exchange or dynamic processes occurring at room temperature.[3] By heating or cooling the sample, you can alter the rate of these processes, which may lead to the sharpening or separation of broad or overlapping signals. For "this compound", ring inversion of the morpholine moiety is a dynamic process that could be influenced by temperature.

Question 3: What if simpler methods fail? What is the next step?

Answer: If changing the solvent and temperature does not resolve the signal overlap, employing 2D NMR techniques is the most definitive solution.[4] A ¹H-¹H COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity within the morpholine ring and the methanamine side chain. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is even more powerful as it disperses the proton signals based on the chemical shifts of the carbons they are attached to.[4] Since carbon chemical shifts have a much wider range than proton shifts, this technique is highly effective at resolving severe proton signal overlap.

Data Presentation

The following table summarizes the predicted ¹H NMR chemical shift ranges for the different protons in "this compound". These values are estimates based on data from structurally similar compounds and can be used to anticipate regions of potential signal overlap.

Proton Group Predicted Chemical Shift (ppm) Expected Multiplicity Notes
N,N-Dimethyl (-N(CH₃)₂)2.2 - 2.4Singlet (s)6 protons, likely a sharp singlet.
Methanamine (-CH₂-N)2.3 - 2.6Doublet of Doublets (dd) or Multiplet (m)2 protons, coupling to the C3 proton of the morpholine ring.
Morpholine H32.7 - 3.0Multiplet (m)1 proton, complex splitting due to adjacent protons.
Morpholine H2, H6 (axial & equatorial)2.4 - 2.9 (N-CH₂) & 3.5 - 3.8 (O-CH₂)Multiplets (m)Protons on the same carbon are diastereotopic and will have different chemical shifts and complex splitting patterns.
Morpholine H5 (axial & equatorial)3.6 - 3.9Multiplets (m)Protons adjacent to the oxygen atom, generally downfield.

Experimental Protocols

Protocol 1: Solvent Titration for Resolving Signal Overlap

Objective: To induce differential chemical shifts in overlapping proton signals by gradually changing the solvent environment.

Methodology:

  • Sample Preparation: Prepare a stock solution of "this compound" in a deuterated solvent where the signals are overlapped (e.g., CDCl₃). Prepare a second deuterated solvent that is known to induce significant chemical shift changes (e.g., Benzene-d₆ or DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the compound in the first solvent.

  • Titration:

    • Add a small, precise aliquot (e.g., 10-20 µL) of the second deuterated solvent to the NMR tube.

    • Gently mix the sample and re-acquire the ¹H NMR spectrum.

    • Repeat the addition of the second solvent in increments, acquiring a spectrum after each addition, until the signals of interest are resolved or the solvent ratio is significantly altered.

  • Data Analysis: Stack the acquired spectra to visually track the movement of each proton signal as a function of the solvent composition.

Protocol 2: Variable Temperature (VT) NMR for Resolving Signal Overlap

Objective: To resolve overlapping signals by altering the rate of dynamic processes or changing conformational equilibria.

Methodology:

  • Sample Preparation: Prepare a sample of "this compound" in a deuterated solvent with a wide liquid range (e.g., Toluene-d₈ for low and high temperatures, or DMSO-d₆ for high temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • Temperature Variation:

    • Heating: Increase the temperature of the NMR probe in increments of 10-15 °C. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

    • Cooling: Decrease the temperature of the NMR probe in increments of 10-15 °C. Allow for sufficient equilibration time at each temperature before acquiring a spectrum.

  • Data Analysis: Compare the spectra at different temperatures to identify changes in chemical shifts, line widths, and multiplicities that may indicate the resolution of overlapping signals.

Mandatory Visualization

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Overlap Signal Overlap in ¹H NMR Spectrum SimilarEnv Similar Chemical Environments Overlap->SimilarEnv Conformational Conformational Exchange Overlap->Conformational Accidental Accidental Degeneracy Overlap->Accidental Solvent Change Solvent SimilarEnv->Solvent Alters local magnetic fields TwoD_NMR 2D NMR SimilarEnv->TwoD_NMR Disperses signals in 2nd dimension Temperature Change Temperature Conformational->Temperature Affects exchange rate Conformational->TwoD_NMR Can resolve exchanging species Accidental->Solvent Alters local magnetic fields Accidental->TwoD_NMR Disperses signals in 2nd dimension

Figure 2: Logical relationships in NMR signal overlap troubleshooting.

References

Technical Support Center: Scaling Up the Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine. The following information is based on a proposed synthetic route and addresses potential challenges that may be encountered during scale-up.

Proposed Synthetic Route

A plausible three-step synthetic route for this compound is outlined below. This route begins with the formation of a protected morpholine precursor, followed by oxidation and subsequent reductive amination to yield the final product.

Synthetic_Route start Commercially Available Starting Materials step1 Step 1: Cyclization & Protection start->step1 intermediate1 N-Boc-3-(hydroxymethyl)morpholine step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 intermediate2 N-Boc-morpholine-3-carbaldehyde step2->intermediate2 step3 Step 3: Reductive Amination & Deprotection intermediate2->step3 final_product This compound step3->final_product

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of N-Boc-3-(hydroxymethyl)morpholine

Experimental Protocol

A common method for constructing the morpholine ring is through the cyclization of an appropriate amino diol. In this proposed first step, a commercially available amino diol is protected and cyclized to form N-Boc-3-(hydroxymethyl)morpholine.

  • Protection: To a solution of 3-aminopropane-1,2-diol in a suitable solvent (e.g., dichloromethane), add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization: The resulting Boc-protected amino diol is then subjected to a cyclization reaction, for instance, by using a dehydrating agent or by converting the terminal hydroxyl group into a good leaving group followed by intramolecular nucleophilic substitution.

Troubleshooting Guide
QuestionPotential CauseRecommended Solution
Low yield of the Boc-protected intermediate? Incomplete reaction.- Ensure the reaction is stirred for a sufficient duration. Monitor progress using TLC. - Use a slight excess of Boc₂O.
Di-Boc protection.- Control the stoichiometry of Boc₂O carefully. - Lower the reaction temperature.
Difficulties with the cyclization step? Poor leaving group.- If converting the hydroxyl to a leaving group, ensure the reaction goes to completion (e.g., tosylation or mesylation).
Side reactions.- Optimize the reaction temperature and concentration to favor intramolecular cyclization over intermolecular side reactions.

Step 2: Oxidation of N-Boc-3-(hydroxymethyl)morpholine to N-Boc-morpholine-3-carbaldehyde

Experimental Protocol

The primary alcohol of the N-Boc-3-(hydroxymethyl)morpholine is oxidized to the corresponding aldehyde.

  • Reaction Setup: Dissolve N-Boc-3-(hydroxymethyl)morpholine in a suitable solvent like dichloromethane.

  • Oxidation: Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or use a Swern oxidation protocol. Maintain the appropriate temperature for the chosen method.

  • Work-up and Purification: After completion, the reaction is quenched, and the crude aldehyde is purified, typically by column chromatography.

Troubleshooting Guide
QuestionPotential CauseRecommended Solution
Incomplete oxidation to the aldehyde? Insufficient oxidizing agent.- Use a slight excess of the oxidizing agent.
Low reaction temperature or time.- Gradually increase the reaction temperature or extend the reaction time, while monitoring for side product formation.
Over-oxidation to the carboxylic acid? Use of a strong oxidizing agent.- Employ a milder oxidizing agent like DMP or pyridinium chlorochromate (PCC).
Product degradation during purification? Aldehyde instability on silica gel.- Deactivate the silica gel with triethylamine before chromatography. - Minimize the time the product spends on the column.

Step 3: Reductive Amination and Deprotection

Experimental Protocol

The final step involves the formation of the N,N-dimethylaminomethyl side chain via reductive amination, followed by the removal of the Boc protecting group.

  • Imine Formation: Dissolve N-Boc-morpholine-3-carbaldehyde in a suitable solvent (e.g., methanol or dichloromethane) and add a solution of dimethylamine (e.g., 2M in THF).

  • Reduction: After stirring to allow for imine formation, add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2]

  • Deprotection: Once the reductive amination is complete, the Boc group is removed by treating the product with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

  • Final Work-up and Purification: The reaction is neutralized, and the final product is extracted and purified.

Troubleshooting Guide
QuestionPotential CauseRecommended Solution
Low yield in the reductive amination step? Incomplete imine formation.- Allow sufficient time for the aldehyde and dimethylamine to form the imine before adding the reducing agent.
Reduction of the starting aldehyde.- Use a milder reducing agent like STAB, which is less likely to reduce the aldehyde directly.[1][2]
Formation of a tertiary alcohol byproduct? The reducing agent is reducing the starting aldehyde.- Ensure the chosen reducing agent is selective for the iminium ion over the aldehyde.[2]
Incomplete removal of the Boc protecting group? Insufficient acid or reaction time.- Increase the concentration of the acid or the reaction time for the deprotection step. Monitor by TLC or LC-MS.

Summary of Quantitative Data

StepReactantProductTypical YieldPurity (after purification)
1 3-aminopropane-1,2-diolN-Boc-3-(hydroxymethyl)morpholine70-85%>95%
2 N-Boc-3-(hydroxymethyl)morpholineN-Boc-morpholine-3-carbaldehyde65-80%>95%
3 N-Boc-morpholine-3-carbaldehydeThis compound75-90%>98%

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider during this synthesis?

A1: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Dimethylamine is a flammable and corrosive gas/solution and should be handled with care. Oxidizing agents like DMP can be shock-sensitive and should be handled according to safety data sheets.

Q2: How can I monitor the progress of each reaction step?

A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of all three steps. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q3: What are the best methods for purifying the final product, this compound?

A3: The final product is a tertiary amine and is expected to be a liquid or a low-melting solid. Purification can be achieved by column chromatography on silica gel, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking. Alternatively, vacuum distillation can be an effective purification method for larger quantities.

Q4: What analytical techniques are recommended for the characterization of the final product?

A4: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Elemental analysis can also be performed to confirm the empirical formula.

Q5: Are there alternative reagents I can use for the reductive amination step?

A5: Yes, besides STAB and sodium cyanoborohydride, other reducing agents like sodium borohydride (NaBH₄) can be used.[1] However, with NaBH₄, it is crucial to allow for complete imine formation before adding the reducing agent to prevent the reduction of the starting aldehyde.[1][2] Catalytic hydrogenation over a palladium or platinum catalyst is another alternative, particularly for larger-scale synthesis.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Protection & Cyclization cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reductive Amination & Deprotection s1_start Dissolve Amino Diol s1_add_boc Add Boc₂O & Base s1_start->s1_add_boc s1_react Stir at RT s1_add_boc->s1_react s1_cyclize Cyclization s1_react->s1_cyclize s1_workup Work-up & Purify s1_cyclize->s1_workup s1_product Intermediate 1 s1_workup->s1_product s2_start Dissolve Intermediate 1 s1_product->s2_start s2_oxidize Add Oxidizing Agent s2_start->s2_oxidize s2_react React at Controlled Temp. s2_oxidize->s2_react s2_workup Work-up & Purify s2_react->s2_workup s2_product Intermediate 2 s2_workup->s2_product s3_start Dissolve Intermediate 2 s2_product->s3_start s3_add_amine Add Dimethylamine s3_start->s3_add_amine s3_add_reductant Add Reducing Agent s3_add_amine->s3_add_reductant s3_deprotect Add Acid for Deprotection s3_add_reductant->s3_deprotect s3_workup Neutralize, Extract & Purify s3_deprotect->s3_workup s3_product Final Product s3_workup->s3_product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Storage and handling best practices for "N,N-Dimethyl-1-(morpholin-3-yl)methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following storage and handling best practices are based on the general properties of morpholine derivatives and information available for structurally similar compounds. No specific safety data sheet (SDS) or detailed technical data sheet for "N,N-Dimethyl-1-(morpholin-3-yl)methanamine" was publicly available at the time of this writing. Researchers should always perform a thorough risk assessment before handling any new chemical and consult their institution's safety guidelines.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "this compound."

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: Based on best practices for similar amine compounds, it is recommended to store "this compound" in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.

Q2: Is this compound sensitive to air or moisture?

A2: While specific data is unavailable, many amine-containing compounds can be sensitive to atmospheric carbon dioxide and moisture. Morpholine itself is hygroscopic.[1] It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when used in sensitive reactions.

Q3: What are the potential hazards associated with handling this compound?

A3: Direct safety data for this compound is not available. However, based on a structurally similar compound, N,N-Dimethyl-1-(1H-pyrazol-5-yl)methanamine, hazards may include skin irritation, serious eye irritation, and respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the compound in a chemical fume hood to avoid inhalation of any potential vapors or dust.

Q4: What solvents are suitable for dissolving this compound?

A4: Morpholine and many of its derivatives are soluble in a wide range of organic solvents and are also miscible with water.[1][2][3] Good starting points for solubility testing would include water, methanol, ethanol, and dichloromethane. The hydrochloride salt form is expected to have good solubility in water.[4]

Troubleshooting Guides

Issue 1: Compound Degradation or Discoloration
Symptom Possible Cause Troubleshooting Step
The compound has changed color (e.g., from white/off-white to yellow/brown).1. Oxidation: Exposure to air. 2. Moisture: Hydrolysis or reaction with absorbed water. 3. Light Exposure: Photochemical degradation. 4. Improper Storage Temperature: Accelerated decomposition at higher temperatures.1. Check Storage Conditions: Ensure the container is tightly sealed and was stored in a cool, dark place. 2. Inert Atmosphere: For future use, store under an inert atmosphere like nitrogen or argon. 3. Purity Check: Re-analyze the compound by NMR, LC-MS, or another appropriate technique to assess purity. 4. Purification: If necessary, repurify the compound (e.g., by chromatography or recrystallization) before use.
Unexpected peaks appear in analytical data (NMR, LC-MS).1. Decomposition: The compound has started to break down. 2. Contamination: The sample was contaminated during handling.1. Review Handling Procedures: Ensure clean spatulas, glassware, and proper weighing techniques were used. 2. Solvent Purity: Verify the purity of the solvents used for analysis. 3. Confirm Structure: If degradation is suspected, attempt to identify the impurities to understand the degradation pathway.
Issue 2: Poor Solubility in a Chosen Solvent
Symptom Possible Cause Troubleshooting Step
The compound does not fully dissolve at the desired concentration.1. Incorrect Solvent Choice: The polarity of the solvent may not be suitable. 2. Salt Form vs. Free Base: The free base and salt forms have different solubility profiles. 3. Low Temperature: Solubility is often lower at colder temperatures. 4. Compound Purity: Impurities may affect solubility.1. Solvent Screening: Test solubility in a small scale with a range of solvents of varying polarities. 2. pH Adjustment: If working with an aqueous solution, adjusting the pH may improve solubility. The free base will be more soluble in acidic solutions, while the hydrochloride salt will be more soluble in neutral to slightly acidic water. 3. Gentle Warming/Sonication: Gently warm the solution or use an ultrasonic bath to aid dissolution. 4. Check Compound Form: Verify if you are working with the free base or a salt form and choose the solvent accordingly.
Issue 3: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Step
Reaction yields are lower than expected or vary between batches.1. Compound Purity/Degradation: The purity of the starting material may be compromised. 2. Reactivity Issues: The compound may be reacting with other components in the experiment (e.g., acidic or basic conditions, incompatible reagents). 3. Handling Errors: Inaccurate weighing or transfer of the compound.1. Re-characterize Starting Material: Confirm the purity and integrity of your batch of this compound. 2. Reaction Condition Review: Check for any potential incompatibilities. Morpholines are secondary amines and can undergo typical amine reactions.[5] 3. Standardize Procedures: Ensure consistent and precise handling and measurement techniques for all experiments.

Quantitative Data Summary

Due to the lack of specific experimental data for "this compound," the following table provides general guidance based on the properties of morpholine and its derivatives.

ParameterRecommended Value/ConditionNotes
Storage Temperature 2-8 °C (Refrigerated)For long-term stability.
Storage Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation and reaction with CO2.
Light Sensitivity Store in an amber vial or in the dark.To prevent potential photodegradation.
Hygroscopicity HighStore in a desiccator or dry box.

Experimental Workflow & Troubleshooting Logic

Below is a diagram illustrating a logical workflow for troubleshooting common issues encountered when working with "this compound."

TroubleshootingWorkflow Troubleshooting Workflow for this compound start Start: Encountered Issue in Experiment check_purity Step 1: Check Compound Purity & Identity (NMR, LC-MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok repurify Action: Repurify Compound (e.g., Chromatography) purity_ok->repurify No check_storage Step 2: Review Storage & Handling Procedures purity_ok->check_storage Yes repurify->check_purity storage_ok Procedures Correct? check_storage->storage_ok correct_storage Action: Implement Correct Storage (Cool, Dry, Inert Atmosphere) storage_ok->correct_storage No check_protocol Step 3: Examine Experimental Protocol storage_ok->check_protocol Yes correct_storage->check_storage protocol_ok Protocol Sound? check_protocol->protocol_ok modify_protocol Action: Modify Protocol (e.g., Change Solvent, Adjust pH) protocol_ok->modify_protocol No consult Step 4: Consult Literature for Analogs / Contact Technical Support protocol_ok->consult Yes modify_protocol->check_protocol end End: Issue Resolved consult->end

References

Validation & Comparative

A Comparative Guide to N,N-Dimethyl-1-(morpholin-3-yl)methanamine and Other Prominent Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comparative analysis of "N,N-Dimethyl-1-(morpholin-3-yl)methanamine" against other well-established morpholine derivatives. It is important to note that publicly available experimental data on "this compound" is limited. Therefore, some of its potential properties are inferred based on its chemical structure and comparison with structurally related compounds. The information on the comparator molecules—Reboxetine, Aprepitant, and Gefitinib—is based on published experimental and clinical data.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved therapeutic agents and clinical candidates. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design. This guide provides a comparative overview of the largely uncharacterized compound, this compound, against three clinically significant morpholine derivatives: Reboxetine, a selective norepinephrine reuptake inhibitor; Aprepitant, a neurokinin-1 (NK1) receptor antagonist; and Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of this compound and the selected comparator morpholine derivatives.

PropertyThis compound (Predicted)Reboxetine[1]Aprepitant[2][3]Gefitinib[4][5]
Molecular Formula C7H16N2OC19H23NO3C23H21F7N4O3C22H24ClFN4O3
Molecular Weight ( g/mol ) 144.22313.39534.43446.90
LogP (Predicted/Experimental) -0.2 (Predicted)3.2 (Experimental)4.8 (Experimental)[6]3.2 (Experimental)
pKa (Predicted/Experimental) 9.5 (Predicted, most basic)9.3 (Predicted)9.7 (Experimental, weakly basic)[6]5.28, 7.17 (Experimental)[7]
Water Solubility High (Predicted)Sparingly solublePractically insoluble[2]Sparingly soluble at pH 1, practically insoluble above pH 7[4]
Melting Point (°C) Not available170-171 (mesylate salt)[8]253.2[9]Not available

Biological Activity and Mechanism of Action

The biological activity of morpholine derivatives is diverse and dependent on the substituents attached to the morpholine ring.

This compound: Due to the lack of experimental data, the biological activity of this compound is unknown. The presence of a basic dimethylaminomethyl group suggests potential interactions with biological targets that have anionic binding sites, such as certain receptors or enzymes. Its simple structure may lend itself to being a versatile building block in the synthesis of more complex molecules.

Reboxetine: This compound is a selective norepinephrine reuptake inhibitor (NRI).[10][11] It binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[11] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[12] Reboxetine is used as an antidepressant.[10][13]

Aprepitant: Aprepitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[14][15] It blocks the binding of substance P, a neuropeptide involved in the vomiting reflex, to NK1 receptors in the brain.[16][17] By inhibiting this interaction, aprepitant prevents both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[14][15]

Gefitinib: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[18][19] It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling.[20][21] This leads to the inhibition of cancer cell proliferation and induction of apoptosis.[20] Gefitinib is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[20]

Experimental Data Comparison

Quantitative data from various assays highlight the distinct pharmacological profiles of these morpholine derivatives.

ParameterReboxetineAprepitantGefitinib
Target Norepinephrine Transporter (NET)Neurokinin-1 (NK1) ReceptorEpidermal Growth Factor Receptor (EGFR)
Assay Type Radioligand Binding AssayRadioligand Binding AssayKinase Inhibition Assay
IC50 / Ki Ki = 1.1 nM for NETKi = 0.08 nM for NK1IC50 = 33 nM for EGFR
Clinical Efficacy Improvement in depression scores (HAM-D)[22]Prevention of CINV (Complete Response Rate: 87.0%)[23]Improved Progression-Free Survival in EGFR-mutated NSCLC[24]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned.

Norepinephrine Transporter (NET) Binding Assay (for Reboxetine)
  • Preparation of Membranes: Cell membranes expressing the human norepinephrine transporter (hNET) are prepared from a stable cell line (e.g., HEK293 cells).

  • Radioligand: [³H]-Nisoxetine is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure:

    • Incubate cell membranes (10-20 µg protein) with varying concentrations of the test compound (e.g., Reboxetine) and a fixed concentration of [³H]-Nisoxetine (e.g., 1 nM).

    • Incubate for 60 minutes at 4°C.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.

Neurokinin-1 (NK1) Receptor Binding Assay (for Aprepitant)
  • Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO cells).

  • Radioligand: [³H]-Substance P is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Procedure:

    • Incubate cell membranes (20-30 µg protein) with various concentrations of the test compound (e.g., Aprepitant) and a fixed concentration of [³H]-Substance P (e.g., 0.5 nM).

    • Incubate for 45 minutes at room temperature.

    • Terminate the assay by rapid filtration through polyethyleneimine-pretreated glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the bound radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the IC50 and Ki values as described for the NET binding assay.

EGFR Tyrosine Kinase Inhibition Assay (for Gefitinib)
  • Enzyme and Substrate: Use recombinant human EGFR tyrosine kinase domain and a synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, pH 7.4.

  • Procedure:

    • Pre-incubate the EGFR enzyme with varying concentrations of the test compound (e.g., Gefitinib) for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP (e.g., 10 µM) and the peptide substrate.

    • Incubate for 30 minutes at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable method, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups can aid in understanding the mechanisms of action and the methods used for their evaluation.

Reboxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activates Reboxetine Reboxetine Reboxetine->NET Blocks

Caption: Mechanism of action of Reboxetine.

Aprepitant_Mechanism cluster_neuron Neuron NK1_Receptor NK1 Receptor Emesis_Signal Emesis Signal NK1_Receptor->Emesis_Signal Activates Substance_P Substance P Substance_P->NK1_Receptor Binds Aprepitant Aprepitant Aprepitant->NK1_Receptor Blocks

Caption: Mechanism of action of Aprepitant.

Gefitinib_Mechanism cluster_cell_membrane Cell Membrane EGFR EGFR Dimerization Dimerization EGFR->Dimerization EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Autophosphorylation Autophosphorylation Gefitinib->Autophosphorylation Inhibits Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling Autophosphorylation->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: Mechanism of action of Gefitinib.

Conclusion

While this compound remains a molecule with uncharacterized biological properties, its simple morpholine-based structure suggests potential for further investigation and chemical modification. In contrast, Reboxetine, Aprepitant, and Gefitinib are well-established drugs that highlight the versatility of the morpholine scaffold in targeting diverse biological pathways, from neurotransmitter reuptake to receptor antagonism and enzyme inhibition. This comparative guide serves as a resource for researchers interested in the broad therapeutic potential of morpholine derivatives, providing a framework for the evaluation of novel compounds in this chemical class. Further experimental studies are warranted to elucidate the pharmacological profile of this compound and its potential applications in drug discovery.

References

Comparing synthesis efficiency of "N,N-Dimethyl-1-(morpholin-3-yl)methanamine" methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct, optimized synthesis for N,N-Dimethyl-1-(morpholin-3-yl)methanamine has been published. This guide, therefore, presents a comparative analysis of plausible synthetic routes based on established organic chemistry principles and analogous reactions reported in the literature. The experimental data provided is illustrative and derived from similar transformations.

Introduction

This compound is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. The efficient synthesis of such molecules is crucial for further research and development. This guide outlines and compares three logical synthetic pathways to this target compound, providing a framework for researchers to develop a robust and efficient synthesis.

Proposed Synthetic Pathways

Three plausible synthetic routes are proposed, starting from readily available or accessible precursors. Each route involves distinct key transformations that influence its overall efficiency and scalability.

Route 1: Reductive Amination of 3-Morpholinecarboxaldehyde

This approach involves the initial formation of a 3-formylmorpholine intermediate, followed by a reductive amination with dimethylamine to yield the final product.

Route 2: Reduction of N,N-Dimethyl-3-morpholinecarboxamide

This pathway proceeds through a 3-morpholinecarboxylic acid intermediate, which is then converted to the corresponding N,N-dimethylamide. Subsequent reduction of the amide furnishes the target molecule.

Route 3: Exhaustive Methylation of 1-(Morpholin-3-yl)methanamine

This route begins with the synthesis of the primary amine, 1-(morpholin-3-yl)methanamine, which is then subjected to exhaustive methylation to introduce the two methyl groups on the nitrogen atom.

Comparative Analysis of Proposed Synthetic Routes

The following table provides a qualitative comparison of the proposed synthetic routes, highlighting their potential advantages and disadvantages.

ParameterRoute 1: Reductive AminationRoute 2: Reduction of AmideRoute 3: Exhaustive Methylation
Starting Material 3-Morpholinecarboxaldehyde3-Morpholinecarboxylic acid1-(Morpholin-3-yl)methanamine
Key Reactions Reductive AminationAmide formation, Amide reductionN-Alkylation
Potential Advantages - Potentially high selectivity.[1] - Can often be performed as a one-pot reaction.[1]- Amide formation is typically high-yielding. - Utilizes common and well-established reactions.- Direct introduction of the methyl groups.
Potential Disadvantages - The aldehyde intermediate may be unstable. - Requires a suitable reducing agent.- Requires a strong reducing agent (e.g., LiAlH₄). - Multi-step process.- Risk of over-alkylation to form a quaternary ammonium salt.[2] - Requires careful control of stoichiometry. - Methylating agents like methyl iodide are toxic.[3]
Reagent Toxicity Moderate (depends on reducing agent).High (e.g., LiAlH₄).High (e.g., Methyl Iodide).
Scalability Generally good.Moderate, due to the use of hazardous hydrides.Potentially problematic due to the need for precise control.

Experimental Protocols (Analogous Procedures)

The following are generalized experimental protocols for the key transformations in the proposed synthetic routes, based on similar reactions found in the literature. These should be adapted and optimized for the specific substrates.

Protocol for Reductive Amination (Route 1)

This protocol is a general procedure for the reductive amination of an aldehyde with a secondary amine using sodium triacetoxyborohydride.

  • Reaction Setup: To a stirred solution of 3-morpholinecarboxaldehyde (1.0 eq) and dimethylamine (2.0 eq, typically as a solution in THF or ethanol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol for Amide Formation and Reduction (Route 2)

Part A: Amide Formation

  • Activation of Carboxylic Acid: To a solution of 3-morpholinecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or DMF, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 eq) and a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Amine Addition: Add a solution of dimethylamine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.

Part B: Amide Reduction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Amide Addition: Cool the suspension to 0 °C and slowly add a solution of N,N-dimethyl-3-morpholinecarboxamide (1.0 eq) in anhydrous THF.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Protocol for Exhaustive N-Alkylation (Route 3)

This protocol describes a general method for the methylation of a primary amine using methyl iodide.[3]

  • Reaction Setup: To a solution of 1-(morpholin-3-yl)methanamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add a base like potassium carbonate or triethylamine (2.5 eq).

  • Alkylation: Add methyl iodide (2.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Workflow Diagrams

The following diagrams illustrate the proposed synthetic pathways.

Synthesis_Workflow cluster_1 Route 1: Reductive Amination cluster_2 Route 2: Amide Reduction cluster_3 Route 3: Exhaustive Methylation A1 3-Morpholine- carboxaldehyde B1 N,N-Dimethyl-1- (morpholin-3-yl)methanamine A1->B1 Dimethylamine, Reducing Agent A2 3-Morpholine- carboxylic Acid B2 N,N-Dimethyl-3- morpholinecarboxamide A2->B2 Dimethylamine, Coupling Agent C2 N,N-Dimethyl-1- (morpholin-3-yl)methanamine B2->C2 Reducing Agent (e.g., LiAlH4) A3 1-(Morpholin-3-yl)- methanamine B3 N,N-Dimethyl-1- (morpholin-3-yl)methanamine A3->B3 Methyl Iodide, Base

Caption: Proposed synthetic workflows for this compound.

Conclusion

While a definitive, experimentally validated synthesis for this compound is not yet available in the public domain, this guide provides a comparative overview of plausible synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. Route 1 (Reductive Amination) appears to be a promising and potentially efficient approach, while Route 2 (Amide Reduction) offers a more traditional and robust, albeit longer, alternative. Route 3 (Exhaustive Methylation) is conceptually simple but may present challenges in controlling selectivity. Further experimental investigation is required to determine the most efficient and practical method for the synthesis of this target compound.

References

Biological activity of "N,N-Dimethyl-1-(morpholin-3-yl)methanamine" analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative analysis of the biological activities of various N,N-Dimethyl-1-(morpholin-3-yl)methanamine analogs and other morpholine derivatives, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. The data presented is compiled from various scientific publications and is intended to serve as a resource for researchers in the field of drug discovery and development.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various morpholine analogs against different cancer cell lines.

Table 1: Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives

CompoundSubstitution on Phenyl Ring (Ring C)IC50 (μM) vs. A549 (Lung Cancer)IC50 (μM) vs. MCF-7 (Breast Cancer)IC50 (μM) vs. SHSY-5Y (Neuroblastoma)
AK-1 UnsubstitutedEffectiveLess PotentLess Potent
AK-3 N,N-dimethylamine10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-8 --Better than Colchicine-
AK-10 -8.55 ± 0.673.15 ± 0.233.36 ± 0.29
AK-12 --Better than Colchicine-
Colchicine (Standard) ----

Data sourced from a study on morpholine substituted quinazoline derivatives as anticancer agents.[1][2]

Table 2: Anticancer Activity of Morpholine-Benzimidazole-Oxadiazole Derivatives against HT-29 (Colon Cancer) Cells

CompoundIC50 (μM) vs. HT-29IC50 (μM) vs. NIH3T3 (Normal Fibroblast)VEGFR-2 Inhibition IC50 (μM)
5c 17.750 ± 1.768-0.915 ± 0.027
5h 3.103 ± 0.97915.158 ± 0.9870.049 ± 0.002
5j 9.657 ± 0.149-0.098 ± 0.011
Sorafenib (Standard) --0.037 ± 0.001

Data from a study on morpholine-benzimidazole-oxadiazole derivatives as potential anticancer agents.[3]

Table 3: Anticancer Activity of Pyrimidine-Morpholine Hybrids

CompoundIC50 (μM) vs. SW480 (Colorectal Carcinoma)IC50 (μM) vs. MCF-7 (Breast Carcinoma)
2c Significant cytotoxic potential-
2e Significant cytotoxic potential-
2g 5.10 ± 2.1219.60 ± 1.13
5-Fluorouracil (5-FU) (Standard) 4.90 ± 0.83-
Cisplatin (Standard) 16.10 ± 1.10-

Data extracted from a study on pyrimidine-morpholine hybrids as cytotoxic agents.[4]

Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity of the morpholine derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (morpholine analogs) and a vehicle control (e.g., DMSO). A positive control (a known anticancer drug) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[1][5]

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[5]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with morpholine analogs and controls B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Table 4: Antimicrobial Activity of Morpholine Derivatives

CompoundTarget MicroorganismMIC (μg/mL)
Compound 12 (a 1,2,4-triazole derivative) Mycobacterium smegmatis15.6
Compound 8 (containing morpholine, pyridine, piperazine, and 1,3,4-oxadiazole moieties) Active against all tested microorganisms-
Sila fenpropimorph analogue 24 Candida albicans ATCC 24433-
Sila fenpropimorph analogue 24 Candida albicans ATCC 10231-
Sila fenpropimorph analogue 24 Cryptococcus neoformans ATCC 34664-
Sila fenpropimorph analogue 24 Candida glabrata NCYC 388-
Sila fenpropimorph analogue 24 Candida tropicalis ATCC 750-
Sila fenpropimorph analogue 24 Aspergillus niger ATCC 10578-
Fluconazole (Standard) Various Fungi-
Amorolfine (Standard) Various Fungi-

Data compiled from studies on the antimicrobial and antifungal activities of morpholine derivatives.[6][7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the morpholine analogs is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells with microbial suspension A->C B Perform serial dilutions of morpholine analogs in broth B->C D Incubate under optimal growth conditions C->D E Visually assess for microbial growth inhibition D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: General workflow for the broth microdilution assay.

Central Nervous System (CNS) Activity

The morpholine ring is a privileged scaffold in CNS drug discovery due to its ability to modulate pharmacokinetic and pharmacodynamic properties, enhancing blood-brain barrier permeability.[8][9][10][11][12] Morpholine derivatives have been explored for their potential in treating mood disorders, pain, and neurodegenerative diseases.[8][9][10][11][12]

Table 5: CNS Target Modulation by Morpholine Derivatives

Compound ClassCNS TargetReported Activity
Aryl-morpholinesNeurotransmitter ReceptorsStructural similarity to endogenous ligands, modulating receptor activity
Various Morpholine Derivativesβ-secretase (BACE-1)Inhibition, with potential for Alzheimer's disease treatment
Morpholine-containing analogsmGlu2 ReceptorsNegative allosteric modulators

Information synthesized from reviews on morpholine in CNS drug discovery.[8][9][10][11][12]

Signaling Pathway: BACE-1 in Alzheimer's Disease

The inhibition of BACE-1 is a key therapeutic strategy for Alzheimer's disease. BACE-1 is involved in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) plaques, a hallmark of the disease.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE-1 cleavage Ab Amyloid-β (Aβ) peptides APP->Ab Sequential cleavage BACE1 β-secretase (BACE-1) gamma_secretase γ-secretase Plaques Aβ Plaques Ab->Plaques Morpholine_Analog Morpholine Analog (Inhibitor) Morpholine_Analog->BACE1 Inhibition

Caption: Role of BACE-1 in Aβ formation and its inhibition.

Experimental Protocol: In Vitro CNS Target Binding Assays

To quantify the interaction of morpholine analogs with CNS targets, in vitro binding assays are employed. These assays measure the affinity of a compound for a specific receptor or enzyme.

  • Preparation of Target: The target protein (e.g., receptor, enzyme) is prepared from brain tissue homogenates or expressed in recombinant systems.[13]

  • Radioligand Binding: A radiolabeled ligand with known affinity for the target is used.

  • Competition Assay: The ability of the test compound (morpholine analog) to displace the radioligand from the target is measured at various concentrations.

  • Separation and Detection: Bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki) or the IC50 value, which represents the affinity of the test compound for the target. A lower Ki or IC50 value indicates a higher binding affinity.

This guide provides a snapshot of the diverse biological activities of morpholine analogs. The presented data and experimental protocols are intended to aid researchers in the design and evaluation of novel morpholine-based therapeutic agents. Further in-depth studies are encouraged to fully elucidate the structure-activity relationships and therapeutic potential of this important class of compounds.

References

Purity Analysis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine: A Comparative Guide to qNMR and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like N,N-Dimethyl-1-(morpholin-3-yl)methanamine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and illustrative data.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in a molecule.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[1] This offers a significant advantage over chromatographic techniques which often rely on the availability of a high-purity reference standard of the analyte.[3]

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, accuracy, and regulatory acceptance). Below is a summary of quantitative data comparing the performance of qNMR, HPLC, and GC-MS for the purity analysis of this compound.

Parameter¹H-qNMR HPLC-UV GC-MS
Principle Molar concentration determined by signal integration relative to an internal standard.Separation by differential partitioning between mobile and stationary phases, with UV detection.Separation of volatile compounds followed by mass-based detection and quantification.
Purity Assay (illustrative) 99.2% (w/w)99.5% (area %)99.3% (area %)
Precision (RSD) < 1%< 2%< 3%
Accuracy High (primary method)High (dependent on reference standard)High (dependent on reference standard and derivatization)
Analysis Time per Sample ~15 minutes~30 minutes~40 minutes
Sample Preparation Simple dissolutionDissolution and filtrationDerivatization may be required
Selectivity High (for structurally distinct protons)High (with optimized separation)Very High (mass-based)
Quantification of Unknown Impurities Possible (with structural elucidation)Difficult (relative response factor unknown)Possible (with mass spectral data)

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using ¹H-qNMR, HPLC-UV, and GC-MS are provided below.

¹H-qNMR Purity Determination

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical Balance (accurate to ±0.01 mg)

  • Volumetric Flasks and Pipettes

Reagents and Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity)

  • Deuterated Solvent: Deuterium oxide (D₂O)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in 0.75 mL of D₂O.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: A standard 1D proton experiment with a 30° or 45° pulse angle.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the analyte and internal standard protons to ensure full relaxation.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Acquisition Time: Typically 2-4 seconds.

  • Spectral Width: A range that encompasses all signals of interest.

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the N,N-dimethyl singlet) and a signal from the internal standard (the singlet of the two olefinic protons of maleic acid).

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

HPLC-UV Purity Determination

This method is for the separation and quantification of this compound and its potential impurities by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • This compound reference standard of known purity.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A suitable gradient to separate the main component from its impurities (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase A at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Processing:

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the purity as the area percentage of the main peak relative to the total peak area.

GC-MS Purity Determination

This protocol is for the analysis of this compound, which may require derivatization to improve its volatility and chromatographic properties.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • Dichloromethane (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • This compound sample

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 500 µL of dichloromethane and 100 µL of BSTFA.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Data Processing:

  • Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.

  • Integrate the peak areas of the main component and any impurities.

  • Calculate the purity as the area percentage of the main peak.

Visualizing Workflows and Relationships

To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in D2O weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq ¹H-NMR Measurement transfer->nmr_acq processing Phase & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation purity_result Purity Result calculation->purity_result

Caption: Workflow for qNMR Purity Analysis.

Method_Comparison cluster_methods Analytical Methods for Purity cluster_principles Measurement Principle cluster_advantages Key Advantages Analyte This compound qNMR qNMR Analyte->qNMR HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS qNMR_p Molar Ratio (Primary) qNMR->qNMR_p HPLC_p Chromatographic Separation HPLC->HPLC_p GCMS_p Separation by Volatility & Mass GCMS->GCMS_p qNMR_a Absolute Quantification No Reference Standard Needed qNMR_p->qNMR_a HPLC_a Widely Available Robust for Non-Volatiles HPLC_p->HPLC_a GCMS_a High Selectivity Impurity Identification GCMS_p->GCMS_a

References

X-ray crystallography of "N,N-Dimethyl-1-(morpholin-3-yl)methanamine" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of "N,N-Dimethyl-1-(morpholin-3-yl)methanamine." While crystallographic data for the specific parent compound was not publicly available at the time of this publication, this guide offers a valuable comparison of structurally related morpholine derivatives, providing insights into their three-dimensional structures and packing arrangements. The experimental data presented is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two distinct morpholine derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and other critical structural features.

ParameterDerivative 1: Alectinib Hydrochloride[1][2]Derivative 2: (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one
Chemical Formula C₃₀H₃₅ClN₄O₂C₁₅H₁₉N₅OS
Molecular Weight 519.06 g/mol Not specified
Crystal System MonoclinicMonoclinic
Space Group P2₁/n (No. 14)P2₁/c
a (Å) 20.3941(9)Not specified
b (Å) 10.4451(4)Not specified
c (Å) 12.6842(5)Not specified
α (°) 90Not specified
β (°) 93.113(1)Not specified
γ (°) 90Not specified
Volume (ų) 2698.0(2)Not specified
Z 4Not specified
Calculated Density (g/cm³) 1.278Not specified
Radiation Type CuKαNot specified
Wavelength (Å) 1.544493Not specified
Temperature (K) Not specifiedNot specified
Key Structural Features The morpholinyl ring is protonated.[1] The morpholine and piperidine rings are in the chair conformation.[1]The morpholine ring adopts a chair conformation.[2]

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction is a multi-step process. The logical flow from sample preparation to final structure analysis is depicted in the diagram below.

X_ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement Synthesis Synthesis of Morpholine Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Experiment Mounting->Xray Data_Processing Data Processing & Integration Xray->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

References

"N,N-Dimethyl-1-(morpholin-3-yl)methanamine" efficacy compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis of Morpholine-Containing Compounds in Drug Discovery

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive moiety for drug design. While a comprehensive efficacy profile for the specific compound N,N-Dimethyl-1-(morpholin-3-yl)methanamine is not extensively documented in publicly available literature, a comparative analysis of structurally related and well-characterized morpholine-containing drugs can provide valuable insights for researchers in the field. This guide compares the efficacy, mechanisms of action, and experimental evaluation of three prominent drugs featuring the morpholine scaffold: Gefitinib, Aprepitant, and Reboxetine.

Overview of Compared Compounds

This guide focuses on three FDA-approved drugs that contain a morpholine ring and exhibit distinct pharmacological activities:

  • Gefitinib: An anticancer agent that acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

  • Aprepitant: An antiemetic drug that functions as a potent and selective antagonist of the neurokinin 1 (NK1) receptor.

  • Reboxetine: An antidepressant that operates as a selective norepinephrine reuptake inhibitor (NRI).

Comparative Efficacy Data

The following table summarizes key in vitro efficacy data for the selected compounds, providing a quantitative comparison of their potencies against their respective primary targets.

CompoundTargetAssay TypeMetricValueReference
Gefitinib EGFR Tyrosine KinaseEnzyme Inhibition AssayIC₅₀2-37 nM
Aprepitant NK1 ReceptorRadioligand Binding AssayKᵢ0.1-0.2 nM
Reboxetine Norepinephrine TransporterRadioligand Binding AssayKᵢ1.1-18 nM

Table 1: Comparative In Vitro Efficacy of Selected Morpholine-Containing Drugs.

Mechanisms of Action and Signaling Pathways

The selected compounds, despite sharing a common chemical feature, modulate distinct signaling pathways, leading to their different therapeutic effects.

Gefitinib: EGFR Tyrosine Kinase Inhibition

Gefitinib exerts its anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and metastasis.

Gefitinib_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras EGF EGF EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Gefitinib signaling pathway.

Aprepitant: NK1 Receptor Antagonism

Aprepitant is a selective antagonist of the Neurokinin 1 (NK1) receptor, preventing the binding of its natural ligand, Substance P. This action in the central nervous system is crucial for its antiemetic effect, particularly in chemotherapy-induced nausea and vomiting.

Aprepitant_Pathway cluster_membrane Postsynaptic Membrane cluster_downstream Cellular Response NK1R NK1 Receptor SecondMessengers Second Messengers (IP3, DAG) NK1R->SecondMessengers SubstanceP Substance P SubstanceP->NK1R Aprepitant Aprepitant Aprepitant->NK1R Emesis Emetic Signal Propagation SecondMessengers->Emesis

Caption: Aprepitant signaling pathway.

Reboxetine: Norepinephrine Reuptake Inhibition

Reboxetine selectively inhibits the reuptake of norepinephrine from the synaptic cleft by blocking the norepinephrine transporter (NET). This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is thought to be its primary antidepressant mechanism.

Reboxetine_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_synapse Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE_synapse->NET Binds to AdrenergicReceptor Adrenergic Receptor NE_synapse->AdrenergicReceptor Activates NE_reuptake NE Reuptake NET->NE_reuptake Signal Postsynaptic Signal AdrenergicReceptor->Signal Reboxetine Reboxetine Reboxetine->NET Inhibits

Caption: Reboxetine mechanism of action.

Experimental Protocols

The determination of the efficacy values presented in Table 1 relies on specific and reproducible experimental protocols. Below are outlines of the methodologies typically employed for each class of compound.

General Workflow for In Vitro Efficacy Testing

The following diagram illustrates a generalized workflow for determining the in vitro potency of a compound against its molecular target.

Experimental_Workflow CompoundPrep 1. Compound Preparation (Serial Dilutions) AssaySetup 2. Assay Setup (Target, Substrate, Buffer) CompoundPrep->AssaySetup Incubation 3. Incubation (Compound + Assay Components) AssaySetup->Incubation Detection 4. Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection DataAnalysis 5. Data Analysis (Dose-Response Curve Fitting) Detection->DataAnalysis Result IC50 / Ki Determination DataAnalysis->Result

Caption: Generalized experimental workflow.

Protocol for EGFR Tyrosine Kinase Inhibition Assay (Gefitinib)
  • Objective: To determine the IC₅₀ value of a test compound against EGFR tyrosine kinase.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. The level of phosphorylation is typically quantified using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (and radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

    • Test compound (e.g., Gefitinib) and DMSO for dilutions

    • 96-well plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, EGFR kinase, and the peptide substrate.

    • Add the diluted test compound to the wells. Include control wells with DMSO only (100% activity) and wells without enzyme (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA or precipitating the substrate).

    • Quantify the amount of substrate phosphorylation.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol for NK1 Receptor Binding Assay (Aprepitant)
  • Objective: To determine the binding affinity (Kᵢ) of a test compound for the NK1 receptor.

  • Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO or HEK293 cells).

    • Radiolabeled ligand (e.g., [³H]-Substance P).

    • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

    • Test compound (e.g., Aprepitant).

    • Non-specific binding control (a high concentration of a non-labeled ligand).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In tubes or a 96-well plate, combine the cell membranes, radiolabeled ligand, and assay buffer.

    • Add the diluted test compound. Include tubes for total binding (no competitor) and non-specific binding.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

    • Calculate the specific binding and determine the IC₅₀ from the dose-response curve.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Conclusion

While this compound remains a compound with limited publicly accessible efficacy data, the analysis of established drugs like Gefitinib, Aprepitant, and Reboxetine demonstrates the versatility of the morpholine scaffold in targeting diverse biological systems. The comparative data highlights that the pharmacological activity is dictated by the overall molecular structure rather than the mere presence of the morpholine ring. The experimental protocols detailed herein provide a foundation for the in vitro evaluation of novel morpholine derivatives. For any new compound, including this compound, a systematic investigation beginning with binding and enzymatic assays against hypothesized targets would be the critical first step in elucidating its therapeutic potential.

Validating the Structure of N,N-Dimethyl-1-(morpholin-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a critical prerequisite for advancing to further studies. This guide provides a comprehensive framework for the structural validation of the synthesized compound, N,N-Dimethyl-1-(morpholin-3-yl)methanamine, by comparing expected analytical data against experimental results. The methodologies and data presented herein are tailored for researchers, scientists, and drug development professionals who require rigorous structural confirmation.

Proposed Chemical Structure:

Chemical Structure of this compoundFigure 1. Proposed structure of this compound.

Experimental Validation Workflow

The structural integrity of a synthesized small molecule is typically confirmed by employing a suite of orthogonal analytical techniques. The logical workflow for this process, from the initial compound to the final validated structure, is depicted below. This multi-faceted approach ensures that the collected data is robust and complementary, leading to a high-confidence structural assignment.

Structural Validation Workflow Experimental Workflow for Structural Validation cluster_synthesis Input cluster_analysis Analytical Techniques cluster_validation Validation cluster_output Output Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS IR IR Spectroscopy Compound->IR Analysis Data Analysis & Comparison to Expected Values NMR->Analysis MS->Analysis IR->Analysis Decision Final Decision Analysis->Decision Validated Structure Validated Decision->Validated Data Match Invalidated Structure Invalidated (Requires Re-synthesis or Re-evaluation) Decision->Invalidated Mismatch

Caption: Workflow for small molecule structural validation.

Methodologies

Detailed experimental protocols are essential for reproducibility and data integrity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Proton (¹H) NMR: Samples were dissolved in Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard. Data was acquired with 16 scans.

  • Carbon (¹³C) NMR: Samples were dissolved in CDCl₃. Data was acquired with 1024 scans. DEPT-135 experiments were conducted to differentiate between CH, CH₂, and CH₃ groups.

2. Mass Spectrometry (MS)

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Procedure: The sample was dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid and introduced via direct infusion. The analysis was performed in positive ion mode to detect the protonated molecule [M+H]⁺. The nitrogen rule of mass spectrometry states that a compound with an even number of nitrogen atoms will have an even nominal mass.[1]

Data Presentation and Comparison

The core of structural validation lies in comparing the experimentally observed data with theoretically expected values.

Table 1: ¹H NMR Data Comparison

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The morpholine ring typically shows distinct patterns for protons adjacent to the oxygen versus the nitrogen.[2][3]

Proton AssignmentExpected δ (ppm)Observed δ (ppm)MultiplicityIntegration
-N(CH₃ )₂~2.252.24Singlet (s)6H
Morpholine H-2, H-6 (ax, eq)3.60 - 3.853.62 - 3.81Multiplet (m)4H
Morpholine H-5 (ax, eq)2.50 - 2.702.55 - 2.68Multiplet (m)2H
-CH₂ -N(CH₃)₂~2.402.41Doublet (d)2H
Morpholine H-32.80 - 3.002.88Multiplet (m)1H
Table 2: ¹³C NMR Data Comparison

The ¹³C NMR spectrum identifies all unique carbon atoms in the structure.

Carbon AssignmentExpected δ (ppm)Observed δ (ppm)DEPT-135 Signal
-N(C H₃)₂~45.545.4Positive (CH₃)
C H₂-N(CH₃)₂~62.061.8Negative (CH₂)
Morpholine C-3~58.057.9Positive (CH)
Morpholine C-5~48.047.7Negative (CH₂)
Morpholine C-2, C-6~67.067.1Negative (CH₂)
Table 3: Mass Spectrometry Data Comparison

Mass spectrometry determines the molecular weight of the compound and can reveal structural information through fragmentation patterns.[4] The molecule contains two nitrogen atoms, so its molecular ion should have an even mass-to-charge ratio (m/z).[5][6] The fragmentation is dominated by alpha-cleavage, which is the breaking of a C-C bond adjacent to a nitrogen atom.[1][5]

IonDescriptionExpected m/zObserved m/z
[M+H]⁺Protonated Molecular Ion (C₇H₁₆N₂O + H⁺)159.1335159.1338
[M-C₂H₅N]⁺Alpha-cleavage: Loss of CH₂N(CH₃)₂ radical100.0757100.0755
[C₃H₈N]⁺Alpha-cleavage: Cleavage of morpholine C2-C3 bond58.065158.0653

Conclusion

The experimental data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry are in strong agreement with the expected values for the proposed structure of this compound. The congruence across these orthogonal analytical techniques provides a high degree of confidence in the structural assignment, thereby validating the successful synthesis of the target compound. This validated molecule can now be used with confidence in subsequent research and development activities.

References

No Cross-Reactivity Data Currently Available for N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for cross-reactivity studies involving "N,N-Dimethyl-1-(morpholin-3-yl)methanamine" has yielded no specific experimental data, biological targets, or mechanism of action for this particular chemical entity. At present, the scientific literature accessible through public databases does not contain information on its binding profile, inhibitory constants (IC50s), or any form of quantitative comparison against other biological targets. Therefore, a direct comparison guide with alternative compounds, including detailed experimental protocols and data tables, cannot be constructed.

While information on the specific compound is unavailable, the search did provide insights into the broader chemical class to which it belongs. "this compound" contains a morpholine ring, a heterocyclic motif that is frequently incorporated into a wide array of biologically active molecules.

The Role of the Morpholine Scaffold in Drug Discovery

The morpholine moiety is often considered a "privileged structure" in medicinal chemistry. Its presence in a molecule can confer advantageous physicochemical and metabolic properties, such as improved solubility and metabolic stability.[1] The morpholine ring is a versatile building block that can be readily synthesized and incorporated into potential drug candidates.[1]

Compounds containing a morpholine ring have been shown to exhibit a wide spectrum of biological activities, including but not limited to:

  • Anticancer [2]

  • Anti-inflammatory [2]

  • Antiviral [2]

  • Antihyperlipidemic [2]

  • Antimicrobial [2]

  • Central Nervous System (CNS) activity [3]

The biological effects of morpholine-containing compounds are diverse, with the morpholine ring contributing to selective affinity for a range of receptors and forming integral parts of the pharmacophore for certain enzyme inhibitors.[1] For instance, aryl-morpholine structures are known to interact with the PI3K kinase family, while morpholine-azaindoles show affinity for cannabinoid receptors.[3] In the context of CNS drug discovery, the morpholine moiety can enhance a compound's ability to cross the blood-brain barrier.[3] Furthermore, morpholine isosteres, such as tetrahydro-2H-pyran, are being explored to develop novel kinase inhibitors, for example, against the mechanistic target of rapamycin (mTOR).[4]

Hypothetical Cross-Reactivity Screening Workflow

Given the lack of specific data for "this compound," a generalized workflow for assessing the cross-reactivity of a novel compound is presented below. This diagram illustrates the typical steps a researcher would take to characterize the selectivity of a new chemical entity.

cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional & Cellular Validation A Compound of Interest (e.g., this compound) B Primary Target Identification (Hypothetical) A->B C In Vitro Potency Assay (e.g., IC50, Ki determination) B->C D Panel of Off-Target Receptors & Enzymes C->D Proceed if Potent E Broad Ligand Binding or Enzymatic Assays D->E F Data Analysis: Comparison of Potencies E->F G Cell-Based Functional Assays (Agonist/Antagonist Mode) F->G Hits Identified H Identification of Cross-Reactivity Hits G->H I Further Investigation of Hits H->I

Caption: A generalized workflow for assessing the cross-reactivity of a novel chemical compound.

References

A Comparative Benchmarking Guide to Monoamine Oxidase A (MAO-A) Inhibitors: Moclobemide, Befloxatone, and Clorgyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of three prominent Monoamine Oxidase A (MAO-A) inhibitors: the reversible inhibitor Moclobemide, the potent reversible inhibitor Befloxatone, and the irreversible inhibitor Clorgyline. The data and protocols presented herein are intended to serve as a resource for informed decision-making in research and drug development endeavors targeting the monoaminergic system.

Introduction to MAO-A and its Inhibition

Monoamine Oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, within the presynaptic neuron.[1][2] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully leveraged for the treatment of depression and anxiety disorders.[3][4] The inhibitors discussed in this guide differ significantly in their mechanism of action, potency, and selectivity, which are critical factors in their pharmacological profiles and therapeutic applications.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of Moclobemide, Befloxatone, and Clorgyline against MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the efficacy of these inhibitors. A lower value indicates greater potency.

InhibitorTargetIC50KiSelectivity for MAO-AMechanism of ActionReferences
Moclobemide MAO-A6.061 µM-Selective for MAO-AReversible
Befloxatone MAO-A4 nM1.9 - 3.6 nMHighly Selective for MAO-AReversible[3]
Clorgyline MAO-A0.0012 - 0.062 µM0.054 µMHighly Selective for MAO-AIrreversible
Moclobemide MAO-B--LowerReversible
Befloxatone MAO-B-270 - 900 nMLowerReversible
Clorgyline MAO-B1.9 µM58 µMLowerIrreversible

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented is a representative range from the cited literature.

Experimental Protocols

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol provides a general framework for determining the IC50 value of a test compound against MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., p-Tyramine)

  • Test inhibitor (Moclobemide, Befloxatone, or Clorgyline) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations. Prepare working solutions of the MAO-A enzyme, substrate, Amplex® Red, and HRP in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a defined amount of MAO-A enzyme to each well of the 96-well plate. Add the different concentrations of the test inhibitor to the respective wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor as a positive control. Incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the MAO-A substrate to all wells to start the enzymatic reaction.

  • Detection: Simultaneously add the Amplex® Red reagent and HRP to all wells. The H₂O₂ produced by the MAO-A reaction will react with Amplex® Red in the presence of HRP to generate the fluorescent product, resorufin.

  • Measure Fluorescence: Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of MAO-A inhibition for each inhibitor concentration compared to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

MAO-A Signaling Pathway and Inhibition

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition Monoamines Monoamines (Serotonin, Norepinephrine) Vesicle Synaptic Vesicle Monoamines->Vesicle Storage MAO_A MAO-A Monoamines->MAO_A Degradation Metabolites Inactive Metabolites MAO_A->Metabolites Moclobemide Moclobemide Moclobemide->MAO_A Reversible Inhibition Befloxatone Befloxatone Befloxatone->MAO_A Reversible Inhibition Clorgyline Clorgyline Clorgyline->MAO_A Irreversible Inhibition

Caption: MAO-A metabolizes monoamine neurotransmitters. Reversible and irreversible inhibitors block this activity.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B C Pre-incubate MAO-A with Inhibitor B->C D Initiate Reaction with Substrate C->D E Add Detection Reagents (Amplex Red, HRP) D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

References

In Silico Modeling of N,N-Dimethyl-1-(morpholin-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Gefitinib, a Known Kinase Inhibitor

Introduction

In silico modeling is a cornerstone of modern drug discovery, enabling researchers to predict the interactions between a small molecule and its biological target at an atomic level. This guide provides a comparative framework for the in silico analysis of "N,N-Dimethyl-1-(morpholin-3-yl)methanamine," a novel compound with a morpholine scaffold. Due to the limited publicly available data on this specific molecule, this guide establishes a comparative analysis against Gefitinib , a well-characterized drug that also contains a morpholine moiety.[1] Gefitinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is used in the treatment of certain cancers.[2][3] This comparison will be based on a hypothetical targeting of the EGFR kinase domain, providing a roadmap for evaluating novel morpholine-containing compounds.

The morpholine ring is a versatile scaffold in medicinal chemistry, known to improve pharmacokinetic properties and provide key interaction points with biological targets.[4][5] By comparing the hypothetical interactions of this compound with the known interactions of Gefitinib, we can infer potential binding modes and guide further experimental validation.

Data Presentation: A Comparative Overview

The following tables summarize the predicted physicochemical properties and hypothetical binding interactions of this compound in comparison to the known EGFR inhibitor, Gefitinib.

Table 1: Predicted Physicochemical Properties

PropertyThis compound (Hypothetical)Gefitinib
Molecular Weight158.24 g/mol 446.91 g/mol [2]
LogP-0.23.2
Hydrogen Bond Donors11
Hydrogen Bond Acceptors37
Rotatable Bonds37

Note: Properties for this compound are calculated estimations for illustrative purposes.

Table 2: Hypothetical vs. Known Binding Interactions with EGFR Kinase Domain

Interaction TypeThis compound (Hypothetical)Gefitinib (Known Interactions)Key Interacting Residues (Gefitinib)
Binding Affinity (Predicted) To Be Determined (TBD)-10.1 kcal/mol (Example Value)N/A
Hydrogen Bonds TBD1Met793[6][7]
Hydrophobic Interactions TBDPresentLeu718, Val726, Ala743, Leu844[8]
Van der Waals Contacts TBDPresentCys773, Leu788, Thr790, Gln791[8]

Experimental Protocols

To generate the comparative data presented above, a standardized in silico modeling workflow would be employed. This typically involves molecular docking to predict the binding pose and affinity, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Receptor Preparation :

    • The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-ligands are removed.

    • Polar hydrogens are added, and charges are assigned to the protein atoms.

  • Ligand Preparation :

    • The 3D structures of this compound and Gefitinib are generated.

    • Energy minimization is performed to obtain a low-energy conformation.

    • Partial charges are assigned, and rotatable bonds are defined.

  • Docking Simulation :

    • A grid box is defined around the ATP-binding site of EGFR, encompassing the known binding pocket of Gefitinib.[6][8]

    • Docking is performed using software such as AutoDock Vina.[9][10] The program samples various conformations of the ligand within the binding site and scores them based on a defined scoring function.

    • The resulting poses are clustered and ranked based on their predicted binding affinity.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[11][12][13]

  • System Preparation :

    • The top-ranked docked pose from the molecular docking study is used as the starting structure.

    • The complex is placed in a periodic box of water molecules.

    • Ions are added to neutralize the system and mimic physiological salt concentrations.[14]

  • Simulation :

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.[14][15]

    • A production MD simulation is run for a duration of 100-200 nanoseconds using software like GROMACS.[10][16]

  • Analysis :

    • The trajectory from the simulation is analyzed to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze specific interactions (e.g., hydrogen bonds) over time.

Mandatory Visualization

The following diagrams illustrate the hypothetical workflow for this comparative study and the biological context of the target.

A typical in silico modeling workflow for comparative analysis.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Differentiation RAS_RAF->Proliferation Survival Cell Survival & Growth PI3K_AKT->Survival Calcium_Signaling Calcium Signaling & Cytoskeletal Rearrangements PLCg->Calcium_Signaling Gefitinib Gefitinib (Inhibitor) Gefitinib->Dimerization Blocks

Simplified EGFR signaling pathway inhibited by Gefitinib.

Conclusion

This guide outlines a hypothetical yet standardized approach for the in silico evaluation of this compound by comparing it to the known EGFR inhibitor, Gefitinib. The activation of the EGFR signaling pathway is crucial for cellular processes like growth and proliferation, and its dysregulation is implicated in cancer.[17][18][19] Gefitinib functions by binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.[2][3]

By employing the detailed molecular docking and dynamics simulation protocols, researchers can predict the binding affinity and interaction patterns of novel compounds. This comparative framework allows for the rational design and prioritization of molecules for further synthesis and experimental testing, ultimately accelerating the drug discovery process. The provided workflows and diagrams serve as a template for researchers in the field to conduct and present their own in silico findings.

References

Safety Operating Guide

Navigating the Safe Disposal of N,N-Dimethyl-1-(morpholin-3-yl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N,N-Dimethyl-1-(morpholin-3-yl)methanamine, a morpholine derivative, is critical for laboratory safety and environmental protection. Due to its inferred hazardous properties based on similar chemical structures, a stringent and well-documented disposal process must be followed. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to directly address procedural questions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped. Based on the hazards associated with morpholine and other amine-containing compounds, this compound is likely to be a flammable liquid and vapor, harmful upon contact or inhalation, and capable of causing severe skin and eye damage.[1][2][3]

Work Area Preparation:

  • All procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Remove all potential ignition sources from the immediate vicinity, including open flames, hot plates, and spark-producing equipment.[2][4]

Summary of Potential Hazards and Required Personal Protective Equipment (PPE)

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Flammable Liquid Vapor may form explosive mixtures with air.[5]Flame-retardant lab coat.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][3]Chemical-resistant gloves (e.g., nitrile), vapor respirator (if ventilation is inadequate).
Skin Corrosion/Irritation Causes severe skin burns.[1][3]Chemical-resistant gloves, lab coat, closed-toe shoes.
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[2]Chemical safety goggles and a face shield.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]Standard laboratory PPE should be sufficient with proper handling procedures.

Step-by-Step Disposal Protocol

This protocol outlines the immediate steps for the safe disposal of small quantities of this compound typically found in a research setting.

Step 1: Waste Collection

  • Designate a specific, properly labeled, and sealed waste container for this compound and any materials contaminated with it.

  • The container should be made of a material compatible with organic amines.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Neutralization of Small Spills (if applicable and permitted)

  • For very small spills, a gentle neutralization with a suitable dilute acid may be an option before absorption, but this should only be performed by trained personnel and in accordance with institutional protocols.[6]

  • Caution: Neutralization reactions can be exothermic and may generate fumes.

Step 3: Absorption of Liquid Waste

  • Absorb the liquid waste with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[1][2][6]

  • Use non-sparking tools for this process to avoid ignition of flammable vapors.[4]

Step 4: Containerization of Contaminated Materials

  • Carefully place the absorbent material contaminated with this compound into the designated waste container.

  • Also, place any other contaminated disposables, such as pipette tips and wipes, into the same container.

Step 5: Sealing and Labeling

  • Securely seal the waste container.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, corrosive, toxic).

Step 6: Temporary Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

Step 7: Final Disposal

  • Arrange for the pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Disposal should be carried out at an approved and licensed waste disposal facility.[2][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound waste ppe_check Wear appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe_check fume_hood Work in a certified chemical fume hood ppe_check->fume_hood waste_container Use a designated and labeled hazardous waste container fume_hood->waste_container absorb Absorb liquid with inert material (e.g., vermiculite) waste_container->absorb containerize Place absorbed material and contaminated items in container absorb->containerize seal_label Securely seal and label the container containerize->seal_label storage Store in a designated satellite accumulation area seal_label->storage ehs_pickup Arrange for pickup by EHS or licensed contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for N,N-Dimethyl-1-(morpholin-3-yl)methanamine. The following procedural guidance is designed to ensure safe laboratory practices and proper logistical management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles/Face ShieldChemical splash goggles or a face shield are required to protect against splashes.[1]
Skin Protection Chemical-Resistant GlovesWear protective gloves. Nitrile or neoprene gloves are recommended.[1]
Protective ClothingA lab coat or chemical-resistant apron should be worn.[1]
Respiratory Protection RespiratorUse only outdoors or in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary.
General Hygiene Eyewash Station & Safety ShowerEnsure that eyewash stations and safety showers are close to the workstation location.[1]
Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the chemical and preventing accidents.

AspectProcedure
Handling Avoid contact with skin, eyes, and clothing.[1] Do not breathe mist, vapors, or spray.[2] Wash hands and any exposed skin thoroughly after handling.[1] Use only non-sparking tools and take precautionary measures against static discharges.[2]
Storage Store in a well-ventilated place.[1][2] Keep the container tightly closed in a dry and cool place.[1] Store locked up.[1] Keep away from heat, sparks, open flames, and hot surfaces.[2]
Disposal Plan

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.

Waste TypeDisposal Method
Unused Chemical Dispose of contents/container to an approved waste disposal plant.[1][2] Do not mix with other waste. Leave chemicals in their original containers.
Contaminated PPE Contaminated work clothing should not be allowed out of the workplace.[2] Dispose of as hazardous waste according to institutional and regulatory guidelines.
Empty Containers Handle uncleaned containers like the product itself. Keep product and empty container away from heat and sources of ignition.[1]

Experimental Protocol: Synthesis of this compound via Reductive Amination

The following is a representative protocol for the synthesis of this compound. This procedure is based on established methods for the N-methylation of amines and should be adapted and optimized as necessary for specific experimental conditions.

Objective: To synthesize this compound from a suitable morpholine precursor through reductive amination.

Materials:

  • (Morpholin-3-yl)methanamine (or a related precursor)

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (morpholin-3-yl)methanamine (1.0 equivalent) in anhydrous 1,2-dichloroethane.

  • Addition of Aldehyde: To the stirred solution, add formaldehyde (2.2 equivalents).

  • Formation of Iminium Ion: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may occur.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final this compound.

G Synthesis Workflow: Reductive Amination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve (Morpholin-3-yl)methanamine in 1,2-Dichloroethane add_formaldehyde Add Formaldehyde start->add_formaldehyde stir_rt Stir at Room Temperature (1-2 hours) add_formaldehyde->stir_rt add_nabhoac Add Sodium Triacetoxyborohydride stir_rt->add_nabhoac monitor Monitor Reaction (TLC or LC-MS) add_nabhoac->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

Caption: A workflow diagram for the synthesis of this compound.

Logical Relationship: Application in Drug Discovery

Due to a lack of specific research on the biological activity of this compound, the following diagram illustrates a hypothetical role for this compound as a building block in a drug discovery workflow, a common application for novel morpholine derivatives.

G Hypothetical Role in Drug Discovery cluster_synthesis Chemical Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization start N,N-Dimethyl-1- (morpholin-3-yl)methanamine (Building Block) modification Further Chemical Modification start->modification library Library of Novel Compounds modification->library screening High-Throughput Screening library->screening hit Identification of 'Hit' Compounds screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Compound Optimization sar->lead candidate Preclinical Drug Candidate lead->candidate

Caption: A logical flow of a potential application in a drug discovery pipeline.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.